Monoolein-d7
Description
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Structure
2D Structure
Properties
Molecular Formula |
C21H40O4 |
|---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i1D3,2D2,3D2 |
InChI Key |
RZRNAYUHWVFMIP-IJGLUQEOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
monoolein-d7 physical and chemical properties for researchers
An In-depth Technical Guide on the Core Physical and Chemical Properties, and Applications of Monoolein-d7 for Researchers, Scientists, and Drug Development Professionals.
This compound (1-oleoyl(d7)-rac-glycerol) is a deuterated form of monoolein, a monoglyceride that has garnered significant interest in pharmaceutical and research settings.[1] The incorporation of seven deuterium atoms into the oleoyl chain makes this compound an invaluable tool, primarily as an internal standard for mass spectrometry-based lipidomics. Its properties are also relevant in the context of drug delivery systems, where non-deuterated monoolein is widely used for its biocompatibility and ability to form various liquid crystalline phases.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications, and relevant experimental protocols.
Core Physical and Chemical Properties
The defining characteristic of this compound is the replacement of seven hydrogen atoms with deuterium on the oleoyl tail. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, which is crucial for its use as an internal standard.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H33D7O4 | [1] |
| Molecular Weight | 363.58 g/mol | [1] |
| CAS Number | 2260669-49-4 | [1] |
| Physical Form | Liquid | [1] |
| Purity | >99% (TLC) | [1] |
| Storage Temperature | -20°C | [1][4] |
| Solubility | Soluble in chloroform and hexane. | [4][5] |
For comparative purposes, the properties of non-deuterated monoolein are provided below.
Table 2: Physical and Chemical Properties of Monoolein
| Property | Value | Source |
| Molecular Formula | C21H40O4 | [6][7][8] |
| Molecular Weight | 356.54 g/mol | [6][7][8] |
| CAS Number | 25496-72-4 or 111-03-5 | [4][6][8] |
| Appearance | White waxy paste or clear liquid to waxy solid at room temperature. | [7][9][10] |
| Melting Point | 35-37°C | [7][9][11] |
| Boiling Point | 483.3°C at 760 mmHg | [6][7][9] |
| Density | ~0.94-0.96 g/cm³ | [6][7][12] |
| Flash Point | ~155.4°C to 425°F | [6][7] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform. | [6][13][14] |
Applications in Research
The primary application of this compound is as an internal standard in mass spectrometry for the quantification of monoolein and other lipids in complex biological samples.[1] Its utility stems from the fact that its chemical and physical properties are nearly identical to the endogenous analyte, but it can be distinguished by its higher mass. This allows for accurate correction of sample loss during preparation and variations in ionization efficiency during analysis.
Monoolein itself is extensively studied and used in drug delivery due to its ability to form lyotropic liquid crystalline phases, such as cubic and hexagonal phases, in the presence of water.[2][15] These structures can encapsulate both hydrophilic and lipophilic drug molecules, offering sustained release and enhanced stability.[2][3] While this compound is not typically used for the final formulation, it can be employed in the analytical methods developed to quantify the release and stability of the non-deuterated drug carrier.
Experimental Protocols
Use of this compound as an Internal Standard in Lipidomics
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of lipids in biological samples by liquid chromatography-mass spectrometry (LC-MS).
1. Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.[1]
-
Store the stock solution at -20°C.
2. Sample Preparation:
-
To a known amount of the biological sample (e.g., plasma, tissue homogenate), add a precise volume of the this compound internal standard stock solution. The amount added should be comparable to the expected amount of the endogenous analyte.
-
Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).
3. LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Detect the lipids using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Monitor for the specific m/z transitions of both the endogenous monoolein and the deuterated this compound standard.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the concentration of the analyte in the original sample by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a lipidomics experiment utilizing a deuterated internal standard like this compound.
Caption: Lipidomics workflow using an internal standard.
Signaling Pathways and Logical Relationships
This compound itself is not known to be involved in specific signaling pathways as it is a synthetic molecule used for analytical purposes. However, the non-deuterated form, monoolein, is a monoacylglycerol and can be a substrate for various lipases.[1] Monoacylglycerols are intermediates in the metabolism of triacylglycerols and phospholipids and can be further metabolized to produce signaling molecules like lysophosphatidic acid or arachidonic acid, depending on the fatty acid composition and the enzymes present. Therefore, the accurate quantification of monoolein using this compound can be critical for studies investigating these metabolic and signaling pathways.
The logical relationship in the use of this compound is that of an ideal internal standard. The diagram below illustrates the rationale behind using a stable isotope-labeled internal standard.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoolein, LCP Lipids & Phospholipids - Jena Bioscience [jenabioscience.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Monoolein | CAS#:111-03-5 | Chemsrc [chemsrc.com]
- 7. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 8. larodan.com [larodan.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. Monoolein , 99% , 111-03-5 - CookeChem [cookechem.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Liquid crystalline phases of monoolein and water for topical delivery of cyclosporin A: characterization and study of in vitro and in vivo delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis and Purification of Deuterated Monoolein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated monoolein, a critical lipid for the structural analysis of membrane proteins in drug development. The methodologies detailed herein are compiled from established chemical and biochemical protocols, offering a roadmap for producing high-purity, isotopically enriched monoolein for advanced research applications, particularly in neutron scattering and NMR spectroscopy.
Introduction to Deuterated Monoolein
Deuterated monoolein (1-oleoyl-rac-glycerol-dx) is a form of the monoacylglycerol lipid in which hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution is invaluable in biophysical studies of membrane proteins, which constitute a major class of drug targets.[1] The primary application of deuterated monoolein is in neutron scattering experiments, where its use allows for "contrast matching." This technique suppresses the neutron scattering from the lipid component, effectively making it invisible to neutrons and allowing for the direct study of the embedded protein's structure and dynamics.[1] ANSTO's National Deuteration Facility is a key global supplier of highly deuterated monoolein for such research.[1]
The incorporation of deuterium can also enhance the pharmacokinetic profiles of drug molecules by strengthening chemical bonds and slowing metabolic degradation. While this guide focuses on monoolein as a research tool, the principles of deuteration are increasingly relevant in drug discovery itself.
Synthesis of Deuterated Monoolein
The synthesis of deuterated monoolein is a multi-step process that begins with the production of a deuterated precursor, oleic acid. This is followed by the esterification of the deuterated oleic acid with a glycerol backbone.
Synthesis of Deuterated Oleic Acid (Precursor)
A robust method for the gram-scale synthesis of highly deuterated oleic acid ([D32]oleic acid) has been reported, achieving approximately 94% isotopic purity.[2] This synthesis starts with the deuteration of saturated fatty acid precursors, followed by a Wittig reaction to introduce the characteristic cis-double bond of oleic acid.
Step 1: Deuteration of Precursors (Azelaic Acid and Nonanoic Acid)
-
Reaction Setup: In a high-pressure reactor, combine the protonated fatty acid (azelaic acid or nonanoic acid), 10% Platinum on Carbon (Pt/C) catalyst, and a 40% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).
-
Hydrothermal H/D Exchange: Stir the mixture under hydrothermal conditions at 220°C for 72 hours. The high temperature and pressure, in the presence of the catalyst, facilitate the exchange of hydrogen for deuterium atoms.
-
Purification: After the reaction, the deuterated fatty acids ([D₁₄]azelaic acid and [D₁₇]nonanoic acid) are isolated and purified. This process typically achieves an isotopic enrichment of over 98% D.[2]
Step 2: Wittig Reaction for Olefin Formation
The synthesis of [D₃₂]oleic acid from the deuterated precursors is achieved through a Wittig reaction, a well-established method for forming carbon-carbon double bonds. While the specific multi-step organic synthesis protocol is complex, it involves the coupling of two deuterated fragments derived from the deuterated azelaic and nonanoic acids. This method ensures the formation of the cis-isomer, which is characteristic of oleic acid, with no contamination from the trans-isomer (elaidic acid).[2][3]
Esterification of Deuterated Oleic Acid to Deuterated Monoolein
Once deuterated oleic acid is synthesized, the final step is its esterification with glycerol to form monoolein. Several methods can be employed for this step, including enzymatic and chemical catalysis.
This method utilizes a lipase, such as Novozym 435, to catalyze the reaction, offering high selectivity for the 1-position of glycerol.
-
Reactants:
-
Deuterated Oleic Acid
-
1,2-Acetonide glycerol (as a protected form of glycerol)
-
Novozym 435 (immobilized lipase)
-
Solvent (e.g., methanol)
-
-
Esterification:
-
Combine the deuterated oleic acid and 1,2-acetonide glycerol in a suitable solvent.
-
Add Novozym 435 lipase as the catalyst.
-
The reaction is typically carried out at a controlled temperature (e.g., 50-60°C) with stirring for a specified time to produce 1,2-acetonide-3-oleoyl-glycerol.
-
-
Deprotection:
-
After the initial esterification, the intermediate product is deprotected to yield 1-monoolein. This is achieved by cleaving the acetonide group using a resin catalyst like Amberlyst-15 in methanol at room temperature.
-
Chemical esterification offers a more direct route, though it may result in a mixture of mono-, di-, and triglycerides that require careful purification.
-
Reactants:
-
Deuterated Oleic Acid
-
Glycerol
-
Catalyst (e.g., MgO-impregnated natural zeolite, or an acid catalyst)
-
-
Reaction Conditions:
-
Heat a mixture of deuterated oleic acid and the catalyst to the desired reaction temperature (e.g., 140-180°C) with continuous stirring.
-
Gradually add an excess of glycerol (a molar ratio of 3:1 glycerol to oleic acid is often optimal to maximize monoolein production).
-
Maintain the reaction for a set duration (e.g., 2-4 hours).[4]
-
Purification of Deuterated Monoolein
Purification is a critical step to isolate the desired 1-monoolein from unreacted starting materials, byproducts (such as dioleins and trioleins), and catalyst residues.
Column Chromatography
Column chromatography is a widely used technique for separating lipids based on their polarity.[5][6][7]
-
Stationary Phase: Silica gel is the most common stationary phase for lipid separation.[7]
-
Column Preparation:
-
A glass column is plugged with cotton or glass wool.
-
The column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
A layer of sand can be added on top of the silica gel to prevent disruption of the stationary phase when adding the sample and eluent.[8]
-
-
Sample Loading:
-
The crude deuterated monoolein is dissolved in a minimal amount of a suitable solvent.
-
This solution is carefully loaded onto the top of the silica gel column.
-
-
Elution:
-
A solvent or a gradient of solvents (mobile phase) is passed through the column. The separation is based on the differential adsorption of the components to the silica gel.
-
A typical elution might start with a non-polar solvent (e.g., 10% ethyl acetate in hexanes) to elute less polar impurities, followed by a gradual increase in solvent polarity (e.g., to 20% ethyl acetate in hexanes) to elute the more polar monoolein.[8]
-
-
Fraction Collection: The eluent is collected in fractions, which are then analyzed (e.g., by thin-layer chromatography) to identify those containing the pure deuterated monoolein.[7]
Recrystallization
Recrystallization is an effective method for purifying solid compounds.
-
Solvent Selection: Hexane is a suitable solvent for the recrystallization of monoolein.
-
Procedure:
-
Dissolve the crude deuterated monoolein in a minimal amount of hot hexane.
-
Allow the solution to cool slowly. The pure monoolein will crystallize out of the solution, leaving impurities behind.
-
The crystals are then collected by filtration. This process can be repeated to achieve higher purity.
-
Characterization and Data Presentation
The final product must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR are used to confirm the molecular structure and the positions of deuterium labeling. The absence of a proton signal in the ¹H NMR spectrum at a particular position, coupled with the appearance of a signal in the ²H NMR spectrum, confirms successful deuteration.[9][10]
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the deuterated monoolein and to quantify the isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of deuterated oleic acid and the general synthesis of monoolein.
Table 1: Synthesis of Deuterated Oleic Acid Precursor
| Parameter | Value | Reference |
| Isotopic Enrichment of Precursors | >98% D | [2] |
| Isotopic Purity of [D₃₂]Oleic Acid | ca. 94% D | [2] |
| Isomer Purity | No trans-isomer contamination | [2] |
Table 2: General Monoolein Synthesis Parameters
| Parameter | Enzymatic Method | Chemical Method | Reference |
| Catalyst | Novozym 435 Lipase | MgO-impregnated Zeolite | [4] |
| Temperature | 50-60°C | 140-180°C | [4][11] |
| Glycerol:Oleic Acid Ratio | N/A (uses protected glycerol) | 3:1 to 8:1 | [4][11] |
| Reaction Time | Variable | 2-4 hours | [4] |
| Yield of 1-Monoolein | 72.8% (after purification) | Up to 99% conversion | [12] |
Visualizing the Workflow and Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of deuterated monoolein.
Logical Relationship of Deuterated Monoolein in Drug Development
Caption: Role of deuterated monoolein in the drug development pipeline.
References
- 1. ansto.gov.au [ansto.gov.au]
- 2. apo.ansto.gov.au [apo.ansto.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. journal.unnes.ac.id [journal.unnes.ac.id]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Login | International Journal of Engineering and Technology [sciencepubco.com]
- 12. researchgate.net [researchgate.net]
An Introductory Guide to Utilizing Monoolein-d7 in Experimental Research
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of monoolein-d7, a deuterated lipid increasingly employed in advanced research settings. We will explore its fundamental properties, core applications, and detailed experimental protocols. This document is intended to serve as a practical resource for professionals in structural biology, pharmaceutics, and materials science, enabling the effective integration of this compound into their experimental workflows.
Introduction to this compound
Monoolein, a monoglyceride composed of a glycerol backbone and an oleic acid chain, is a biocompatible, biodegradable, and amphiphilic lipid.[1][2] It is renowned for its capacity to self-assemble in aqueous environments into a variety of lyotropic liquid crystalline phases, including lamellar, hexagonal, and, most notably, bicontinuous cubic phases.[3][4] These structures have found significant applications in drug delivery and the crystallization of membrane proteins.[3][5]
This compound is a deuterated isotopologue of monoolein, where seven hydrogen atoms on the glycerol headgroup and acyl chain have been replaced with deuterium. This isotopic labeling makes it an invaluable tool for biophysical studies. The primary advantage of using this compound is its application in techniques like Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy and neutron scattering. In ²H-NMR, the deuterium label serves as a non-invasive probe to investigate the stability, dynamics, and molecular organization of lipid phases, as well as their interactions with incorporated molecules like proteins or drugs.[6]
Key Advantages of this compound:
-
Biocompatibility and Biodegradability: Classified as Generally Recognized As Safe (GRAS), making it suitable for pharmaceutical applications.[1]
-
Thermodynamic Stability: Forms stable liquid crystalline structures under physiological conditions.[3]
-
Structural Versatility: Capable of forming various nanostructures (cubic, hexagonal, lamellar) that can host both hydrophilic and lipophilic molecules.[2][7]
-
Enhanced Analytical Insight: The deuterium label allows for detailed structural and dynamic studies using ²H-NMR and neutron scattering.[6]
Physicochemical and Phase Properties
The properties of this compound are nearly identical to those of standard monoolein, with a slight increase in molecular weight due to deuteration. Its phase behavior is highly dependent on hydration level and temperature.
Table 1: Physicochemical Properties of Monoolein
| Property | Value |
|---|---|
| Chemical Name | 1-Oleoyl-rac-glycerol-d7 |
| Synonyms | This compound, GMO-d7 |
| Molecular Formula | C₂₁H₃₃D₇O₄ |
| Molecular Weight | Approx. 363.6 g/mol |
| Physical Form | Waxy solid at room temperature |
| Key Feature | Amphiphilic lipid with a hydrophilic glycerol head and a hydrophobic oleoyl tail |
Table 2: Monoolein-Water Liquid Crystalline Phases
| Phase Type | Description | Typical Water Content (% w/w) |
|---|---|---|
| Lamellar (Lα) | Flat lipid bilayers separated by water layers. | < 20% |
| Cubic (Pn3m, Ia3d) | Highly ordered, bicontinuous lipid bilayer forming a 3D network of water channels.[4][8] | 20 - 40% |
| Reversed Hexagonal (HII) | Cylindrical water channels arranged in a hexagonal lattice, enclosed by lipid monolayers. | > 40% (at higher temperatures) |
Note: Phase boundaries are approximate and can be influenced by temperature, pressure, and the presence of additives such as drugs or proteins.[2]
Core Applications and Experimental Protocols
The lipidic cubic phase (LCP) or in meso method is a powerful technique for crystallizing membrane proteins, which are notoriously difficult to crystallize using traditional methods.[5][9] The LCP provides a membrane-like environment where proteins can reconstitute and form well-ordered crystals.[8]
Experimental Workflow: In Meso Protein Crystallization
Caption: Workflow for membrane protein crystallization using the in meso method.
Protocol 3.1.1: In Meso Crystallization Plate Setup
-
Preparation of LCP:
-
Gently warm the vial of this compound to a temperature just above its melting point (approx. 25-40°C) until it becomes a clear, low-viscosity liquid.[10]
-
Prepare the purified membrane protein, solubilized in a suitable detergent, at a concentration typically ranging from 5 to 20 mg/mL.
-
Load the molten this compound into a 100 µL gas-tight syringe and the protein solution into another. Avoid introducing air bubbles.
-
Couple the two syringes using a mixing coupler and manually push the plungers back and forth for at least 100 cycles to ensure thorough mixing.[5] The resulting mixture should be a transparent, highly viscous gel-like material—the lipidic cubic phase.[10]
-
-
Dispensing and Screening:
-
Using a specialized LCP dispensing robot or a manual syringe, dispense 30-50 nL spots of the protein-laden LCP onto the wells of a crystallization plate (e.g., a 96-well glass sandwich plate).[5]
-
Overlay each LCP spot with 0.6-1.0 µL of a different precipitant solution from a crystallization screen. The precipitant solution typically contains salts, polymers (like PEG), and buffers.[5]
-
Seal the plate to allow for vapor diffusion, which concentrates the protein and precipitant within the LCP, inducing crystallization.
-
-
Crystal Harvesting and Analysis:
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks using a microscope.
-
Once crystals appear, they can be harvested directly from the viscous LCP using micromounts or loops.
-
Flash-cool the harvested crystals in liquid nitrogen, often with the aid of a cryoprotectant, for subsequent X-ray diffraction analysis.
-
Cubosomes are dispersed nanoparticles of the bicontinuous cubic phase, typically stabilized by a polymer like Poloxamer 407.[11] Their unique structure, with a high internal surface area and distinct water channels, allows for the encapsulation of hydrophilic, lipophilic, and amphiphilic drug molecules, offering sustained release profiles.[3][7]
Experimental Workflow: Cubosome Preparation via High-Pressure Homogenization
Caption: Workflow for preparing cubosome nanoparticles for drug delivery.
Protocol 3.2.1: Cubosome Formulation
-
Preparation of Phases:
-
Lipid Phase: Melt this compound at approximately 60°C. If encapsulating a lipophilic drug, dissolve it into the molten lipid at this stage. A typical formulation might use 5% (w/w) monoolein.[12]
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as Poloxamer 407 (e.g., 0.5-1.0% w/w).[12] If encapsulating a hydrophilic drug, dissolve it in this aqueous phase. Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Slowly add the molten lipid phase to the heated aqueous phase under continuous stirring with a high-shear mixer (e.g., Ultra-Turrax) at several thousand RPM for 5-10 minutes. This will form a coarse, milky pre-emulsion.
-
-
High-Pressure Homogenization:
-
Process the hot pre-emulsion through a high-pressure homogenizer. The homogenization temperature, pressure, and number of cycles are critical parameters that must be optimized.[11]
-
Typical parameters might be 3-5 cycles at a pressure of 500-1500 bar.[13]
-
Cool the resulting nano-dispersion to room temperature. The final product should be a translucent or slightly bluish liquid.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the particle size distribution and surface charge using Dynamic Light Scattering (DLS). Cubosomes suitable for intravenous administration are typically in the 100-300 nm range.[11]
-
Entrapment Efficiency (EE%): Separate the free drug from the cubosomes (e.g., via ultracentrifugation) and quantify the drug concentration in both the supernatant and the pellet to calculate the percentage of encapsulated drug.
-
Morphology: Visualize the internal cubic structure of the nanoparticles using Cryogenic Transmission Electron Microscopy (Cryo-TEM).
-
The deuterated headgroup of this compound provides a powerful spectroscopic handle to study the organization and dynamics of the lipid assembly. The quadrupolar splitting observed in the ²H-NMR spectrum is highly sensitive to the local environment and phase symmetry.
Conceptual Diagram: Lipid Packing and Phase Formation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances and applications of monoolein as a novel nanomaterial in mitigating chronic lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Phospholipids and a Transmembrane Peptide on the Stability of the Cubic Phase of Monoolein: Implication for Protein Crystalization from a Cubic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Primary Investigation of the Preparation of Nanoparticles by Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Monoolein-d7 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of monoolein-d7 in various organic solvents. While specific quantitative data for the deuterated form is limited, this document extrapolates from the well-documented properties of its non-deuterated counterpart, 1-monoolein, to offer a robust resource for laboratory applications. The methodologies for determining lipid solubility are also detailed, providing a framework for empirical validation.
Core Concepts in Lipid Solubility
Lipids, including this compound, are a class of molecules principally defined by their solubility in organic solvents and insolubility in aqueous solutions.[1] This characteristic is dictated by their predominantly non-polar hydrocarbon structures. The general principle of "like dissolves like" is the primary determinant of lipid solubility; non-polar lipids are most soluble in non-polar organic solvents, while more polar lipids show a greater affinity for polar organic solvents.
Monoolein is classified as a monoglyceride, consisting of a glycerol molecule esterified to a single oleic acid chain. Its amphiphilic nature, possessing both a polar glycerol headgroup and a non-polar oleic acid tail, allows it to be utilized in various applications, including as an emulsifier and in the formation of lipid-based drug delivery systems. The deuterated form, this compound, is structurally and chemically similar to 1-monoolein, and therefore, its solubility profile is expected to be nearly identical.
Physicochemical Properties of Monoolein
Understanding the physical state of monoolein is crucial for accurate solubility testing. It can exist as a clear liquid to a waxy solid at room temperature, with a melting point in the range of 35-37.5°C.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C21H33D7O4 | - |
| Appearance | Clear liquid to waxy solid | [3][4] |
| Melting Point | 35-37.5 °C | [1][2] |
| Boiling Point | 238-240 °C at 3 Torr | [1][2] |
| Density | ~0.94 g/cm³ at 20°C | [1] |
Solubility of Monoolein in Organic Solvents
Based on available data for 1-monoolein, a qualitative and, where possible, quantitative summary of its solubility is presented below. It is important to note that solubility can be temperature-dependent, with many lipids exhibiting increased solubility in hot solvents.[1]
| Solvent | Type | Solubility of 1-Monoolein | Source(s) |
| Chloroform | Non-polar | Soluble | [1] |
| Ether | Non-polar | Soluble | [1] |
| Ethanol | Polar | Soluble (> 1 g / 1 mL) | [1][5] |
| Hot Alcohol | Polar | Soluble | [1] |
| Water | Polar | Insoluble | [1] |
Experimental Protocols for Solubility Determination
Two primary methods for determining the solubility of this compound in organic solvents are detailed below: a quantitative gravimetric method and a qualitative visual assessment method.
Quantitative Solubility Determination: Gravimetric Method
This method provides a precise measure of solubility (e.g., in g/L or mg/mL).
Caption: Gravimetric method for quantitative solubility determination.
Qualitative Solubility Determination: Visual Assessment
This is a rapid method to assess whether a substance is soluble in a particular solvent.
Caption: Visual assessment for qualitative solubility determination.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is critical for applications such as drug formulation and analytical method development. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for solvent selection for this compound applications.
References
The Guiding Hand: Leveraging Deuterated Lipids for Precision in Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. The inherent complexity of the lipidome, coupled with the variability of mass spectrometry ionization, presents significant analytical challenges. Deuterated lipids have emerged as an indispensable tool, acting as a "guiding hand" to navigate these complexities and ensure the highest fidelity in mass spectrometric analysis. This technical guide delves into the fundamental principles, experimental protocols, and practical applications of using deuterated lipids in mass spectrometry, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.
Core Principles: The "Why" and "How" of Deuterated Lipids in Mass Spectrometry
The primary role of deuterated lipids in mass spectrometry is to serve as internal standards. Unlike their non-deuterated (protium) counterparts, these lipids contain deuterium atoms (²H), a stable isotope of hydrogen, incorporated into their molecular structure. This seemingly subtle difference is the key to their utility.
The Isotope Dilution Principle: The core principle behind the use of deuterated lipids is isotope dilution mass spectrometry (ID-MS). A known amount of a deuterated lipid standard, which is chemically identical to the analyte of interest but has a different mass, is added to a sample at the earliest stage of analysis, typically during extraction.[1][2] Because the deuterated standard and the endogenous lipid behave identically during sample preparation, extraction, and ionization, any sample loss or variation in ionization efficiency will affect both compounds equally.[3] By measuring the ratio of the signal intensity of the endogenous lipid to that of the deuterated standard, one can accurately calculate the concentration of the endogenous lipid, effectively correcting for experimental variability.[4]
Advantages of Deuterated Standards:
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[5] Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable means of normalization.[3][5]
-
Compensation for Extraction Inefficiency: Lipid extraction is a critical step, and recovery can vary between samples. By adding the deuterated standard before extraction, any losses will affect both the standard and the analyte proportionally.
-
Improved Precision and Accuracy: The use of deuterated internal standards significantly improves the precision and accuracy of quantification compared to methods that rely on external calibration or other types of internal standards (e.g., odd-chain lipids).[3][6]
-
Versatility: Deuterated lipids can be synthesized for a wide range of lipid classes, making them applicable to diverse lipidomics studies.[7]
Key Applications of Deuterated Lipids
Beyond their role as internal standards for quantification, deuterated lipids are instrumental in several other advanced mass spectrometry applications:
-
Metabolic Labeling and Flux Analysis: Deuterium oxide (D₂O), or "heavy water," can be administered to cells or organisms to trace the synthesis of new lipids (de novo lipogenesis).[8][9][10] By measuring the rate of deuterium incorporation into different lipid species over time, researchers can gain insights into lipid metabolism and turnover.[10][11][12]
-
Deuterium Exchange Mass Spectrometry (DXMS): This technique is used to probe the structure and dynamics of proteins and their interactions with lipids. By exposing a protein-lipid complex to D₂O, the exchange rate of labile hydrogens for deuterium can be measured, providing information about solvent accessibility and binding interfaces.
-
Kinetic Isotope Effect (KIE) Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions. This "kinetic isotope effect" can be exploited to study enzyme mechanisms involved in lipid metabolism. By comparing the reaction rates of deuterated and non-deuterated lipid substrates, researchers can elucidate the rate-limiting steps of enzymatic pathways.[11][13][14]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the application of deuterated lipids in mass spectrometry.
Table 1: Impact of Deuterated Internal Standards on Matrix Effects and Limit of Quantitation (LOQ)
| Analyte | Matrix Effect without IS (%) | Matrix Effect with Deuterated IS (%) | LOQ (ng/mL) |
| Prostaglandin E2 | 35 | 5 | 0.1 |
| Thromboxane B2 | >200 | 8 | 0.2 |
| Leukotriene B4 | 42 | 6 | 0.15 |
| Lysophosphatidylcholine (16:0) | 28 | 4 | 0.5 |
Data adapted from a study comparing LC-MS/MS with ELISA, demonstrating the significant reduction in matrix effects and achievement of low limits of quantitation when using deuterated internal standards.[5]
Table 2: Deuterium Incorporation into Various Lipid Classes in Different Mouse Organs after D₂O Administration
| Lipid Class | Liver (% Deuterium Incorporation) | Brain (% Deuterium Incorporation) | Plasma (% Deuterium Incorporation) |
| Phosphatidylcholine (PC) | 15.2 | 3.1 | 12.8 |
| Phosphatidylethanolamine (PE) | 13.9 | 2.8 | 11.5 |
| Triacylglycerol (TAG) | 18.5 | N/A | 16.2 |
| Lysophosphatidylcholine (LPC) | 10.8 | 1.9 | 9.5 |
Data represents the average percentage of deuterium incorporation after 4 days of 100% D₂O administration, highlighting the differential lipid turnover rates in various organs.[10][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are outlines for key experiments involving deuterated lipids.
Protocol 1: Quantitative Lipid Analysis using LC-MS/MS with Deuterated Internal Standards
1. Sample Preparation and Lipid Extraction (Modified Folch Method):
- Thaw biological samples (e.g., plasma, cell pellets) on ice.
- Add a known amount of a deuterated internal standard mixture (e.g., SPLASH LIPIDOMIX® Mass Spec Standard) to each sample. The mixture should contain deuterated lipids representative of the classes being analyzed.
- Add 2:1 (v/v) chloroform:methanol to the sample.
- Vortex thoroughly to ensure mixing and protein precipitation.
- Add water to induce phase separation.
- Centrifuge to separate the aqueous (upper) and organic (lower) phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Use a suitable column (e.g., C18 reversed-phase) to separate the lipid species. The gradient and mobile phases will depend on the specific lipid classes being analyzed.
- Mass Spectrometry (MS): Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[15]
- Set up transitions for each endogenous lipid and its corresponding deuterated internal standard. The precursor ion will be the mass-to-charge ratio (m/z) of the lipid, and the product ion will be a specific fragment generated upon collision-induced dissociation.
- Optimize collision energies for each transition to achieve maximum sensitivity.
3. Data Analysis:
- Integrate the peak areas for both the endogenous lipid and the deuterated internal standard.
- Calculate the ratio of the endogenous lipid peak area to the deuterated internal standard peak area.
- Generate a calibration curve using a series of known concentrations of the non-deuterated lipid standard spiked with the same fixed amount of the deuterated internal standard.
- Determine the concentration of the endogenous lipid in the sample by interpolating its peak area ratio on the calibration curve.
Protocol 2: Metabolic Labeling with Deuterium Oxide (D₂O)
1. D₂O Administration:
- In vitro (cell culture): Replace the normal culture medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).
- In vivo (animal studies): Administer D₂O to the animals, typically through their drinking water, to achieve a stable enrichment in body water. A common approach is an initial intraperitoneal bolus followed by ad libitum access to D₂O-enriched drinking water.
2. Sample Collection:
- Collect samples (cells, tissues, plasma) at different time points after the start of D₂O administration to monitor the rate of deuterium incorporation.
3. Lipid Extraction and Analysis:
- Extract lipids from the collected samples as described in Protocol 1. The addition of a deuterated internal standard (not labeled with D₂O) is still recommended for accurate quantification of the total lipid pool.
- Analyze the lipid extracts by high-resolution mass spectrometry (e.g., Orbitrap or TOF). This is crucial to resolve the isotopologues of the deuterium-labeled lipids from the natural abundance of ¹³C.[11]
4. Data Analysis:
- Determine the mass isotopomer distribution for each lipid of interest.
- Calculate the rate of deuterium incorporation over time to determine the fractional synthesis rate of the lipid.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of deuterated lipids in mass spectrometry.
Conclusion
Deuterated lipids are a cornerstone of modern mass spectrometry-based lipidomics. Their application as internal standards provides an unparalleled level of accuracy and precision for the quantitative analysis of complex lipidomes. Furthermore, their use in metabolic labeling and mechanistic studies offers powerful tools to investigate the dynamic nature of lipid metabolism and its role in health and disease. By understanding and implementing the principles and protocols outlined in this guide, researchers can harness the full potential of deuterated lipids to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Mass spectrometry and proteomics data analysis [dockflow.org]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 11. A Comprehensive Mass Spectrometry-Based Workflow for Clinical Metabolomics Cohort Studies [mdpi.com]
- 12. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
- 13. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. graphviz - Drawing a signal-flow diagram as in SICP - Stack Overflow [stackoverflow.com]
- 15. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Targeted Lipidomics: Quantification of Monoolein Using Monoolein-d7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the targeted quantification of monoolein in biological matrices, specifically human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, monoolein-d7. This methodology is crucial for researchers in lipidomics, drug development, and clinical research who require accurate and precise measurement of this bioactive lipid.
Introduction to Monoolein and its Importance
Monoolein (1-oleoyl-rac-glycerol) is a monoglyceride that plays a significant role in various biological processes. It is an intermediate in the metabolism of triglycerides and phospholipids and is involved in fat absorption and transport. Emerging research also points to its role in cell signaling and membrane dynamics. Given its biological significance, accurate quantification of monoolein in complex biological samples is essential for understanding its role in health and disease. Targeted lipidomics using a stable isotope-labeled internal standard such as this compound offers the highest degree of accuracy and precision for this purpose.
Experimental Design and Workflow
A targeted lipidomics workflow for the quantification of monoolein involves several key steps, from sample preparation to data analysis. The use of this compound as an internal standard is critical to correct for variability in sample extraction and matrix effects during mass spectrometry analysis.
Figure 1: Targeted lipidomics workflow for monoolein quantification.
Experimental Protocols
Materials and Reagents
-
Monoolein (1-oleoyl-rac-glycerol): Analytical standard (>99% purity)
-
This compound (1-oleoyl-(glycerol-d7)-rac-glycerol): Internal standard (>99% purity)
-
Human Plasma: K2-EDTA anticoagulated
-
Solvents: LC-MS grade methanol, butanol, acetonitrile, and water
-
Formic Acid: Optima™ LC/MS grade
-
96-well plates: Polypropylene
Sample Preparation: Single-Phase Lipid Extraction
This protocol is optimized for high-throughput analysis and minimizes sample handling.
-
Prepare Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working spiking solution of 10 µg/mL in a 1:1 (v/v) butanol/methanol mixture.
-
Sample Aliquoting: Aliquot 10 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each plasma sample.
-
Lipid Extraction: Add 100 µL of a 1:1 (v/v) butanol/methanol solvent mixture to each sample.
-
Vortexing and Sonication: Vortex the samples for 10 seconds, followed by sonication in a water bath for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the lipid extract to a new tube or well.
-
Drying: Dry the lipid extract under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 acetonitrile/water with 0.1% formic acid). Vortex for 10 seconds to ensure complete dissolution.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 15% B to 95% B over 10 min, hold at 95% B for 2 min, return to 15% B and equilibrate for 3 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Monoolein | 357.3 | 283.3 | 15 |
| This compound | 364.3 | 283.3 | 15 |
Note: The product ion for both monoolein and this compound is the oleoyl acylium ion. The collision energy may require optimization depending on the specific mass spectrometer used.
Data Presentation and Quantitative Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the monoolein to the this compound internal standard against the known concentration of the monoolein standards.
Table 1: Representative Calibration Curve Data
| Standard Concentration (µg/mL) | Monoolein Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 15,100 | 0.101 |
| 0.5 | 7,650 | 15,250 | 0.502 |
| 1.0 | 15,300 | 15,180 | 1.008 |
| 5.0 | 75,800 | 15,210 | 4.984 |
| 10.0 | 151,200 | 15,050 | 10.047 |
| 25.0 | 376,500 | 15,120 | 24.901 |
| 50.0 | 755,000 | 15,150 | 49.835 |
A linear regression of the calibration curve should yield a correlation coefficient (R²) of >0.99.
Quantification of Monoolein in Human Plasma Samples
The concentration of monoolein in unknown plasma samples is determined by calculating the peak area ratio of endogenous monoolein to the this compound internal standard and interpolating the concentration from the linear regression equation of the calibration curve.
Table 2: Example Quantification of Monoolein in Human Plasma
| Sample ID | Monoolein Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Control 1 | 22,850 | 15,180 | 1.505 | 1.50 |
| Control 2 | 25,600 | 15,210 | 1.683 | 1.68 |
| Control 3 | 21,900 | 15,090 | 1.451 | 1.45 |
| Treated 1 | 35,400 | 15,250 | 2.321 | 2.32 |
| Treated 2 | 38,100 | 15,150 | 2.515 | 2.51 |
| Treated 3 | 36,500 | 15,200 | 2.401 | 2.40 |
Monoolein in Glycerolipid Metabolism
Monoolein is a key intermediate in the synthesis and breakdown of triglycerides. The following diagram illustrates its position in this metabolic pathway.
Figure 2: Role of monoolein in glycerolipid metabolism.
This diagram shows the sequential hydrolysis of triglycerides to diglycerides, then to monoolein, and finally to glycerol and a free fatty acid, a process known as lipolysis, catalyzed by enzymes such as adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoacylglycerol lipase (MGL). Conversely, monoolein can be re-esterified to form diglycerides and triglycerides in the triglyceride synthesis pathway, primarily through the action of monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT).
Conclusion
The targeted lipidomics method detailed in these application notes provides a robust and reliable approach for the accurate quantification of monoolein in human plasma. The use of this compound as an internal standard is essential for correcting analytical variability and achieving high-quality data. This protocol is well-suited for researchers and professionals in various fields who are investigating the role of monoolein in metabolic diseases, drug development, and other areas of biomedical research.
Application Note: Utilising Monoolein-d7 in Neutron Scattering for Membrane Protein Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Principle and Applications
Principle: Small-Angle Neutron Scattering (SANS) is a powerful technique for elucidating the low-resolution structure of macromolecules in solution.[1][2] Its application to membrane proteins is significantly enhanced by using a lipidic cubic phase (LCP) matrix formed from monoolein. Monoolein, a monoacylglycerol, self-assembles in the presence of water to form a bicontinuous lipid bilayer, creating a native-like environment that can accommodate large quantities of membrane proteins.[3][4][5]
The pivotal advantage of SANS in this context is the exploitation of contrast variation . Neutrons scatter differently from hydrogen (¹H) and its heavier isotope, deuterium (²H or D).[6][7] By using perdeuterated monoolein (specifically, monoolein-d7 where the acyl chain is deuterated) and preparing the sample in heavy water (D₂O), the neutron scattering length density (SLD) of the lipid and the solvent can be matched.[8] This "contrast matching" effectively makes the lipid bilayer matrix invisible to the neutron beam, isolating the scattering signal solely to the non-deuterated (hydrogenated) membrane protein embedded within.[8] This allows for the direct determination of the protein's shape, size, and oligomeric state within a near-native membrane environment.[9]
Applications:
-
Determination of the low-resolution shape and dimensions (e.g., radius of gyration) of membrane proteins in a lipid bilayer.[9][10]
-
Studying conformational changes in membrane proteins upon ligand binding or other functional triggers.[11]
-
Characterizing the oligomeric state of membrane proteins within the LCP.[9]
-
Providing structural data that serves as a crucial constraint for higher-resolution modeling.
-
Advancing drug design by providing structural insights into pharmaceutically relevant membrane protein targets.[8]
Visualization of Key Concepts
Contrast Matching Principle in LCP-SANS
The following diagram illustrates how deuteration renders the lipid environment "invisible" to neutrons, highlighting the protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Examining Membrane Proteins by Neutron Scattering | Springer Nature Experiments [experiments.springernature.com]
- 3. The Cherezov Lab - LCP Protocols: Reconstitution of proteins in LCP [cherezov.usc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ab initio reconstruction of small angle scattering data for membrane proteins in copolymer nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoolein Lipid Phases as Incorporation and Enrichment Materials for Membrane Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Membrane Protein Structures in Lipid Bilayers; Small-Angle Neutron Scattering With Contrast-Matched Bicontinuous Cubic Phases [frontiersin.org]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. Crystallizing membrane proteins for structure determination: use of lipidic mesophases - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Monoolein-d7 Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoolein-d7 is a deuterated analog of monoolein, a monoacylglycerol that plays a significant role in various cellular processes, including lipid metabolism and signaling pathways. Its deuteration makes it a valuable internal standard for mass spectrometry-based lipidomics studies, allowing for precise quantification of endogenous monoacylglycerols in cell culture experiments. Accurate and reproducible preparation of this compound stock solutions is critical for obtaining reliable experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Quantitative Data Summary
For accurate and repeatable experiments, precise concentrations of reagents are crucial. The following tables summarize the key quantitative data for this compound and the recommended solvents for the preparation of stock solutions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₃D₇O₄ |
| Molecular Weight | 363.6 g/mol |
| Physical State | Varies (can be liquid or semi-solid) |
| Storage Temperature | -20°C or -80°C |
Table 2: Solvent Properties and Recommended Concentrations
| Solvent | Recommended Stock Concentration | Maximum Final Concentration in Culture | Key Considerations |
| Ethanol (USP Grade) | 1-10 mg/mL | ≤ 0.5% (v/v) | Soluble, especially when warmed slightly. Ensure complete dissolution. |
| Dimethyl Sulfoxide (DMSO, Cell Culture Grade) | 10-50 mg/mL | ≤ 0.1% (v/v) | Higher solubility. Use a 1000-fold concentrated stock to minimize final DMSO concentration.[1] |
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol. This stock solution will need to be further diluted to achieve the desired final concentration in the cell culture medium.
Materials:
-
This compound
-
Ethanol (USP Grade, 200 proof)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sterile, positive displacement pipette or calibrated glass syringe
-
Vortex mixer
-
Water bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Solvent Addition: Using a sterile pipette or syringe, add the appropriate volume of ethanol to the vial containing the this compound. For a 10 mg/mL solution, add 1 mL of ethanol.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a few minutes can aid dissolution. Vortex again after warming.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, amber glass vial. This step is critical for preventing contamination of cell cultures.
-
Storage: Store the stock solution at -20°C or -80°C in the tightly sealed amber vial to protect it from light and prevent solvent evaporation.
Preparation of a 1000x this compound Stock Solution in DMSO
This protocol details the preparation of a highly concentrated stock solution in DMSO, which is then diluted 1:1000 in the cell culture medium. This method is advantageous for minimizing the final solvent concentration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO, Cell Culture Grade)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Sterile, positive displacement pipette or calibrated glass syringe
-
Vortex mixer
Procedure:
-
Determine Final Concentration: First, decide on the final working concentration of this compound required for your experiment. For example, if the desired final concentration is 10 µM.
-
Calculate Stock Concentration: The stock solution should be 1000 times more concentrated. Therefore, the stock concentration will be 10 mM.
-
Weighing this compound: Calculate the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution (MW = 363.6 g/mol ):
-
Mass (g) = 0.01 mol/L * 0.001 L * 363.6 g/mol = 0.003636 g = 3.636 mg
-
Weigh 3.636 mg of this compound in a sterile vial.
-
-
Solvent Addition: Add 1 mL of cell culture grade DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved.
-
Storage: Store the 1000x stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Application of this compound Stock Solution to Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw the required aliquot of the this compound stock solution at room temperature.
-
Dilution: Directly before use, dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For a 1000x stock, add 1 µL of the stock solution to every 1 mL of cell culture medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (ethanol or DMSO) as the treated cells, but without the this compound. This allows for the assessment of any solvent-induced effects on the cells.
-
Incubation: Gently mix the medium containing the this compound and add it to your cells. Incubate the cells for the desired experimental duration.
Mandatory Visualizations
Monoacylglycerol Signaling Pathway
Monoolein is a monoacylglycerol (MAG) that can be metabolized to diacylglycerol (DAG), a key second messenger in various signaling pathways. The diagram below illustrates a simplified DAG signaling cascade.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for the preparation of a sterile this compound stock solution for cell culture applications.
Caption: Workflow for preparing this compound stock solutions.
References
Application Note: Quantitative Lipid Profiling Using Monoolein-d7 as an Internal Standard
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Accurate and precise quantification of lipid species is paramount for meaningful biological interpretation. The inherent variability in sample preparation and mass spectrometry (MS) analysis necessitates the use of internal standards. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they closely mimic the physicochemical properties of the endogenous analytes, compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3]
This application note details a robust analytical method for the comprehensive profiling and quantification of various lipid classes in biological matrices, such as plasma and cell lysates, using monoolein-d7 as an internal standard. Monoolein, a monoacylglycerol, is a key intermediate in triacylglycerol metabolism and is involved in various cellular processes.[4][5] Its deuterated form, this compound, provides a reliable reference for the quantification of a broad range of lipid species when analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, intended for researchers, scientists, and drug development professionals engaged in lipidomics research.
Analytical Method Overview
The analytical workflow for quantitative lipid profiling using this compound involves several key stages:
-
Sample Preparation: Spiking of the biological sample with a known concentration of this compound internal standard.
-
Lipid Extraction: Efficient extraction of lipids from the sample matrix using a modified Bligh & Dyer liquid-liquid extraction method.[6]
-
LC Separation: Chromatographic separation of the complex lipid extract on a C18 reversed-phase column to resolve different lipid classes and species.
-
MS/MS Detection and Quantification: Detection and quantification of lipid species using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
The overall experimental workflow is depicted in the following diagram:
Experimental Protocols
Materials and Reagents
-
This compound (1-oleoyl(d7)-rac-glycerol)
-
LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water
-
Formic acid and ammonium acetate
-
Biological matrix (e.g., human plasma, cell pellet)
-
Phosphate-buffered saline (PBS)
Protocol 1: Sample Preparation and Lipid Extraction
This protocol is based on the widely used Bligh & Dyer method, adapted for samples spiked with this compound.[6]
-
Sample Thawing and Aliquoting: Thaw frozen biological samples on ice. For plasma, aliquot 50 µL into a glass tube. For cell pellets, resuspend in 100 µL of ice-cold PBS.
-
Internal Standard Spiking: Prepare a stock solution of this compound in methanol. Add a precise amount of the this compound internal standard solution to each sample to achieve a final concentration within the linear range of the assay.
-
Lipid Extraction:
-
Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of chloroform and vortex for 30 seconds.
-
Add 0.5 mL of water to induce phase separation and vortex for 30 seconds.
-
-
Phase Separation and Collection:
-
Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis, such as acetonitrile:isopropanol (1:1, v/v).
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 2.0 45 10.0 99 15.0 99 15.1 30 | 20.0 | 30 |
-
Mass Spectrometry System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes, with rapid polarity switching.
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for various lipid classes should be optimized. The MRM transition for this compound will be specific to its precursor and product ions.
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound allows for accurate quantification. The following table summarizes typical performance characteristics of a validated LC-MS/MS method for lipidomics.
| Parameter | Specification |
| Linearity (R²) | > 0.99 for all lipid classes |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to sub-ng/mL range |
| Precision (%CV) | < 15% for intra-day and inter-day measurements |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Extraction Recovery | 85-110% for most lipid classes |
Monoacylglycerol Signaling Pathway
Monoacylglycerols, including monoolein, are not merely metabolic intermediates but also participate in cellular signaling. They are primarily hydrolyzed by monoacylglycerol lipase (MGL) to release free fatty acids and glycerol. These products can then enter various metabolic and signaling cascades. For instance, arachidonic acid released from 2-arachidonoylglycerol (2-AG), a prominent endocannabinoid monoacylglycerol, is a precursor to prostaglandins, which are key inflammatory mediators.[7][8]
The following diagram illustrates the central role of monoacylglycerol metabolism in cellular signaling:
Conclusion
The analytical method detailed in this application note provides a robust and reliable framework for the quantitative profiling of a wide range of lipid species in biological samples. The use of this compound as an internal standard is crucial for achieving high accuracy and precision, which is essential for the application of lipidomics in clinical research and drug development. The provided protocols and methodological considerations offer a solid foundation for laboratories aiming to implement high-quality lipidomics workflows.
References
- 1. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monoolein-d7 as a Tool for Studying Lipid Metabolism Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of cellular lipids, is crucial for understanding the metabolic pathways that underpin numerous physiological and pathological processes.[1][2] Accurate quantification of individual lipid species is essential for identifying biomarkers and elucidating the mechanisms of diseases like cardiometabolic disorders.[3] Monoolein, a monoglyceride, is a key intermediate in the hydrolysis of triacylglycerols and plays a significant role in fat digestion, absorption, and intracellular signaling.[4][5] However, its precise quantification in complex biological matrices is challenging due to ion suppression, extraction inefficiencies, and instrument variability.
This application note details the use of Monoolein-d7 (1-Oleoyl(d7)-rac-glycerol) , a stable isotope-labeled internal standard, to achieve accurate and reproducible quantification of endogenous monoolein using isotope dilution mass spectrometry.[6][7] By spiking samples with a known amount of this compound, variations introduced during sample preparation and analysis can be normalized, ensuring high-quality quantitative data.[1][8]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is the gold standard for quantitative mass spectrometry. Stable isotope-labeled standards, like this compound, are nearly identical to their endogenous counterparts in terms of chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization efficiency).[1][6] However, their increased mass allows them to be distinguished by a mass spectrometer.
The core principle involves adding a known concentration of the internal standard (this compound) to a sample at the earliest stage of preparation.[1] Both the analyte (endogenous monoolein) and the standard are processed and analyzed simultaneously. Any sample loss or signal variation will affect both compounds equally. Quantification is then based on the ratio of the signal intensity of the analyte to that of the internal standard. This "ratiometric comparison" corrects for experimental variability, leading to highly accurate results.[1]
Caption: Principle of internal standard-based quantification.
Application in Lipid Metabolism
Monoolein is a central molecule in lipid digestion and transport. It is produced in the intestine by the lipase-mediated hydrolysis of dietary triglycerides. Its accurate quantification can provide insights into:
-
Triglyceride Metabolism: Tracking the rate of triglyceride breakdown by measuring the appearance of monoolein.
-
Fatty Acid Uptake: Monoolein is absorbed by enterocytes and re-esterified to form triglycerides for transport in chylomicrons.
-
Cellular Signaling: Certain monoacylglycerols have signaling roles within cells.
Studies have shown that treating cells with monoolein-based nanoparticles can significantly alter the cellular lipid profile, increasing oleic acid incorporation into phospholipids and triacylglycerols and boosting the formation of lipid droplets.[4][9] Using this compound allows researchers to precisely track the fate of exogenous monoolein and distinguish it from the endogenous pool, providing a powerful tool to dissect these metabolic pathways.
Caption: Simplified pathway of monoolein metabolism.
Protocols
Protocol 1: General Lipidomics Workflow for Monoolein Quantification
This protocol provides a comprehensive workflow from sample preparation to data analysis for the quantification of monoolein in plasma or cell culture samples using this compound as an internal standard.[3]
Caption: Quantitative lipidomics experimental workflow.
A. Materials and Reagents
-
This compound Internal Standard Stock Solution (e.g., 1 mg/mL in methanol)
-
Biological Samples (e.g., 50 µL plasma, 1 million cell pellet)
-
LC-MS Grade Solvents: Methanol, Isopropanol (IPA), Acetonitrile, Water
-
Formic Acid and Ammonium Acetate (for mobile phases)
-
Protein Precipitation Plate or Microcentrifuge Tubes
B. Sample Preparation and Lipid Extraction
-
Thaw Samples: Thaw frozen biological samples on ice.
-
Aliquot: Aliquot 50 µL of plasma or resuspend a 1 million cell pellet in 50 µL of water.
-
Spike Internal Standard: Add a precise amount of this compound stock solution to each sample. The final concentration should be within the linear dynamic range of the assay and comparable to the expected endogenous levels. A typical starting point is 5-10 µL of a 10 µg/mL working solution.
-
Add Extraction Solvent: Add 500 µL of a monophasic extraction solvent (e.g., Isopropanol) to each sample.[3]
-
Vortex: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant containing the lipid extract to a new tube or well.
-
Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried lipid extract in 100 µL of the initial LC mobile phase (e.g., 50:50 Acetonitrile:Isopropanol). Vortex to ensure the lipids are fully dissolved.
C. UPLC-MS/MS Analysis The following are typical starting parameters. Optimization for specific instrumentation is required.
| Parameter | Setting |
| UPLC Column | C18 Reversed-Phase Column (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 60:40 Water:Acetonitrile + 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
D. MRM Transitions for Quantification Mass transitions must be optimized for the specific instrument. The transitions below are theoretical and serve as a starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Endogenous Monoolein | [M+NH₄]⁺ or [M+H]⁺ | Fragment corresponding to neutral loss of water or glycerol | Determine empirically |
| This compound (ISTD) | Precursor + 7 Da | Product + 7 Da (or corresponding shift) | Confirm fragment contains the deuterium label |
Protocol 2: Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous monoolein and this compound MRM transitions using the instrument's software.
-
Calculate Response Ratio: For each sample, calculate the Response Ratio:
-
Response Ratio = (Peak Area of Endogenous Monoolein) / (Peak Area of this compound)
-
-
Generate Calibration Curve: Prepare a set of calibration standards with known concentrations of non-labeled monoolein and a constant concentration of this compound. Process these standards alongside the samples. Plot the Response Ratio against the concentration of the non-labeled monoolein to generate a linear regression curve.
-
Calculate Concentration: Use the Response Ratio from the unknown samples and the equation from the calibration curve (y = mx + c) to calculate the concentration of endogenous monoolein in the samples.
Data Presentation
Quantitative results should be presented clearly. The table below shows an example of how data from a lipidomics experiment could be structured, including quality control (QC) metrics.
Table 1: Example Quantitative Results for Monoolein in Plasma Samples
| Sample ID | Monoolein Peak Area | This compound Peak Area | Response Ratio (Analyte/ISTD) | Calculated Conc. (µg/mL) | %RSD in QC |
| Control 1 | 450,100 | 985,200 | 0.457 | 2.28 | |
| Control 2 | 482,500 | 1,010,000 | 0.478 | 2.39 | |
| Treated 1 | 890,600 | 995,400 | 0.895 | 4.47 | |
| Treated 2 | 955,200 | 1,005,600 | 0.950 | 4.75 | |
| QC 1 | 610,300 | 998,700 | 0.611 | 3.05 | 3.5% |
| QC 2 | 625,000 | 1,002,300 | 0.624 | 3.12 | |
| QC 3 | 605,800 | 995,100 | 0.609 | 3.04 |
The Relative Standard Deviation (%RSD) for replicate injections of a Quality Control (QC) sample should be low (<15-20%), demonstrating the stability and reproducibility of the assay.[3]
Conclusion
This compound is an indispensable tool for researchers studying lipid metabolism. Its use as an internal standard in LC-MS/MS-based lipidomics workflows enables the accurate and precise quantification of endogenous monoolein. This allows for the reliable investigation of metabolic pathways, the effects of drug candidates on lipid profiles, and the identification of potential biomarkers for disease. The protocols and principles outlined in this note provide a robust framework for incorporating this compound into quantitative lipid analysis.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 4. Monoolein-based cubosomes affect lipid profile in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of Tri-, Di-,monooleins and free oleic acid by the thin layer chromatography-flame lonization detector system using internal standards and boric acid impregnated chromarod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
storage and stability guidelines for monoolein-d7 to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines on the storage and stability of monoolein-d7 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of monoolein, a monoglyceride of oleic acid. The deuterium labeling makes it a valuable internal standard for mass spectrometry-based lipidomics and studies of lipid metabolism. Ensuring its stability is critical for accurate quantification and the validity of experimental results. Degradation can lead to the formation of impurities that may interfere with analyses or alter the physicochemical properties of systems in which it is used, such as in the formation of lipid cubic phases for protein crystallization or as a component in drug delivery systems.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound, similar to its non-deuterated counterpart, are:
-
Hydrolysis: The ester bond linking the oleic acid chain to the glycerol backbone can be hydrolyzed, yielding oleic acid and glycerol-d7. This process can be catalyzed by acids, bases, or enzymes (lipases).[1][2][3][4]
-
Oxidation: The double bond in the oleic acid chain is susceptible to oxidation.[5][6] This can occur via autoxidation in the presence of oxygen, and is accelerated by heat, light, and the presence of metal ions. Oxidation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can cause discoloration (yellowing) and changes in the physical properties of the lipid.
Q3: How can I visually detect if my this compound has degraded?
A3: While subtle degradation may not be visible, significant degradation can manifest in several ways. If you are working with a powdered form, it may become gummy or discolored (yellow to brown) upon exposure to air and moisture due to oxidation and hydrolysis.[7][8][9] Solutions of this compound may also turn yellow over time if significant oxidation has occurred. For applications involving the formation of liquid crystalline phases, degradation can affect the phase behavior.
Q4: I am using this compound to form a cubic phase for protein crystallization, and the phase behavior is not as expected. Could this be a stability issue?
A4: Yes, the purity of monoolein is crucial for the formation of well-ordered cubic phases. The presence of degradation products like oleic acid and glycerol can disrupt the packing of the lipid molecules and alter the phase behavior. If you are experiencing issues with cubic phase formation, it is advisable to check the purity of your this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Yellowing of this compound (powder or solution) | Oxidation of the oleic acid double bond. | Discard the product if severely discolored. For future prevention, ensure storage under an inert atmosphere (argon or nitrogen) and protect from light. |
| Gummy or sticky appearance of this compound powder | Absorption of moisture leading to hydrolysis and changes in physical state. | This indicates improper storage. The product should be discarded. Always allow the container to warm to room temperature before opening to prevent condensation.[7][8][9] |
| Inconsistent results in mass spectrometry quantification | Degradation of the this compound internal standard. | Prepare fresh stock solutions of the internal standard. Verify the purity of the standard using a suitable analytical method (see Experimental Protocols). |
| Unexpected phase behavior in lipid assemblies | Presence of impurities from hydrolysis or oxidation. | Use a fresh vial of this compound. If the problem persists, consider purifying the this compound before use. |
| Precipitate formation in this compound solutions at low temperatures | This may not necessarily be degradation, but rather the lipid coming out of solution. | Gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, it may be due to degradation products. |
Storage and Stability Guidelines
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Atmosphere | Recommended Solvent | Estimated Shelf Life (Unopened) | Estimated Shelf Life (Opened) |
| Powder | -20°C or below | Inert gas (Argon or Nitrogen) | N/A | > 1 year | Dissolve in a suitable solvent immediately after opening. Not recommended for long-term storage as a powder once opened.[7][8][9] |
| Solution | -20°C or below | Inert gas (Argon or Nitrogen) | Ethanol, Chloroform, or Methanol | 6 months to 1 year | < 3 months. Minimize freeze-thaw cycles. |
Note: The deuteration in this compound is not expected to significantly alter its fundamental stability compared to monoolein. The provided guidelines are based on best practices for handling unsaturated lipids.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Thin-Layer Chromatography (TLC)
This protocol provides a rapid method to qualitatively assess the purity of this compound and detect the presence of major degradation products.
Materials:
-
TLC silica gel 60 plates
-
Developing solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1 v/v/v)
-
Iodine chamber or other visualization reagent (e.g., phosphomolybdic acid stain)
-
This compound sample
-
Reference standards (optional): Oleic acid, glycerol
Procedure:
-
Dissolve a small amount of this compound in chloroform or another suitable solvent.
-
Spot the solution onto a TLC plate, alongside reference standards if available.
-
Place the plate in a developing chamber saturated with the developing solvent.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and air dry.
-
Visualize the spots by placing the plate in an iodine chamber or by using a suitable stain.
-
Compare the spot of the this compound sample to the reference standards. The presence of spots corresponding to oleic acid would indicate hydrolysis.
Protocol 2: Stability Study of this compound in Solution
This protocol outlines a typical stability study to determine the shelf life of this compound under specific storage conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Aliquot the solution into several vials under an inert atmosphere.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial for analysis.
-
Analyze the purity of the this compound using a quantitative analytical technique such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to quantify this compound and its degradation products.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) or Mass Spectrometry (HPLC-MS): This can separate this compound from its degradation products for quantification.[10][11]
-
-
Plot the concentration of this compound over time to determine the degradation rate and establish a shelf life based on an acceptable level of degradation (e.g., <5%).
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. Effects of monoolein on hydrolysis of triglyceride by lipoprotein lipase in the presence of an inhibitory apolipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of the cubic liquid-crystalline phase of glyceryl monooleate by human pancreatic lipases | Lund University [lunduniversity.lu.se]
- 5. Oleic acid - Wikipedia [en.wikipedia.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monoolein-d7 for Matrix Effect Correction
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for using monoolein-d7 to address matrix effects in the analysis of biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in biological samples?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In biological samples like plasma, serum, or tissue, these components can include salts, phospholipids, and other endogenous molecules. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and reproducibility of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3][4]
Q2: What is this compound and how does it help mitigate matrix effects?
A2: this compound is a deuterated form of monoolein, an endogenous monoglyceride.[5] It is used as a stable isotope-labeled internal standard (SIL-IS). Because this compound is chemically and structurally almost identical to its non-labeled counterpart (the analyte), it exhibits nearly the same behavior during sample extraction and chromatographic separation.[6] Most importantly, it is affected by matrix components in the same way.[7] By adding a known amount of this compound to a sample and comparing its signal response to the analyte's signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[8][9]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound preferred over other types of internal standards?
A3: A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis for several reasons:
-
Co-elution: It co-elutes perfectly with the analyte, ensuring both are subjected to the same matrix effects at the same time.[6]
-
Similar Ionization: It has nearly identical ionization efficiency to the analyte.[10]
-
Extraction Recovery: It mimics the analyte's recovery during sample preparation steps.
-
Specificity: It is distinguishable from the analyte by its higher mass, without introducing significant chemical differences that could alter its behavior.[6]
Structural analogs, another type of internal standard, may not co-elute perfectly and can have different ionization responses, making them less effective at correcting for matrix effects.[7]
Q4: When is the optimal time to add this compound during the sample preparation workflow?
A4: The internal standard should be added as early as possible in the sample preparation process.[11] For liquid or tissue samples, this means adding this compound before any protein precipitation or lipid extraction steps. Adding the standard at the beginning ensures that it accounts for analyte loss or variability during all subsequent stages, including extraction, evaporation, and reconstitution.[8]
Q5: How should this compound and its stock solutions be stored?
A5: this compound should be stored under argon at -20°C.[11] Stock solutions are typically stable at -80°C for up to 6 months or at -20°C for one month.[5][12] It is crucial to prevent solvent evaporation and exposure to light for long-term stability.
Troubleshooting Guide
Q1: I'm using this compound, but my results still show high variability and poor reproducibility. What could be the cause?
A1: Several factors could contribute to this issue:
-
Inconsistent IS Spiking: Ensure the internal standard is accurately and consistently added to every sample, standard, and quality control. Use a calibrated pipette and add the IS to the initial sample volume before any other processing.
-
Sample Matrix Heterogeneity: Matrix effects can vary significantly between different samples, even of the same type (e.g., plasma from different subjects).[1] In some cases, particularly with highly concentrated matrices, even a SIL-IS may not be able to fully compensate for severe ion suppression.[7]
-
Insufficient Chromatographic Separation: If the analyte peak co-elutes with a large, interfering matrix component, the suppression effect may be too strong. Optimize your LC method to better separate the analyte from the bulk of the matrix components.
-
Internal Standard Concentration: The concentration of the IS should be appropriate for the expected analyte concentration range. A common practice is to use a concentration that falls in the middle of the calibration curve.[10]
Q2: My this compound signal is very low, unstable, or absent. What should I check?
A2:
-
Storage and Stability: Verify that the standard has been stored correctly and is within its expiration date.[5][12] Improper storage can lead to degradation.
-
Extraction Efficiency: While the IS is meant to track recovery, extremely low recovery for both the analyte and the IS points to a problem with the extraction protocol itself. Re-evaluate your extraction solvent choice and phase separation steps.
-
Mass Spectrometer Settings: Confirm that the MS parameters (precursor/product ion m/z, collision energy, etc.) are correctly set for this compound. Check instrument sensitivity and perform a system suitability test.[2]
-
Solution Preparation: Ensure the standard has been properly dissolved and has not precipitated out of solution, especially after being stored at low temperatures.
Q3: I'm observing unexpected peaks or interference at the m/z of my analyte or this compound.
A3:
-
Crosstalk: This can occur if the isotopic purity of the internal standard is low or if there is in-source fragmentation. The this compound standard may contain a small percentage of the non-labeled (d0) version, which will contribute to the analyte signal. Conversely, the natural isotopic abundance of the analyte can contribute to the signal in the IS channel.[13] Check the certificate of analysis for your standard and monitor the appropriate M+1 or M+2 isotope peaks.
-
Matrix Interference: An isobaric compound (a different molecule with the same nominal mass) from the biological matrix may be co-eluting and interfering. Improving chromatographic resolution is the best way to solve this.
-
System Contamination: Carryover from previous injections can introduce interfering signals. Implement rigorous wash steps between samples and periodically inject blank samples to check for contamination.[2]
Quantitative Data Summary
To assess the extent of matrix effects, the response of an analyte in a neat solution is compared to its response in a biological matrix spiked after extraction. The matrix effect percentage (ME%) is a common metric.
Table 1: Example Calculation of Matrix Effect
| Parameter | Description | Formula | Example Value | Result |
|---|---|---|---|---|
| A | Peak area of analyte in neat standard solution | - | 500,000 | - |
| B | Peak area of analyte in post-extraction spiked matrix sample | - | 350,000 | - |
| ME% | Matrix Effect Percentage | (B / A) * 100 | (350,000 / 500,000) * 100 | 70% |
-
Interpretation:
Table 2: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL-IS) | Structural Analog |
|---|---|---|
| Example | This compound | A different, but similar, monoacylglycerol |
| Co-elution with Analyte | Yes | No, retention time is different |
| Correction for Matrix Effects | Excellent[13] | Variable, may be poor[7] |
| Correction for Extraction Recovery | Excellent | Good to Fair |
| Availability | Can be limited and expensive[4] | More widely available |
| Risk of Crosstalk | Possible, requires high isotopic purity[13] | None |
Experimental Protocols
Protocol: Lipid Extraction from Human Plasma using this compound IS
This protocol is adapted from a methyl tert-butyl ether (MTBE)-based method suitable for mass spectrometry analysis.[14]
Materials:
-
Human plasma (e.g., 50 µL)
-
This compound internal standard solution (in methanol or ethanol, concentration dependent on assay)
-
LC-MS grade methanol (MeOH), chilled
-
LC-MS grade methyl tert-butyl ether (MTBE)
-
LC-MS grade water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Sample concentrator (e.g., SpeedVac)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add the predetermined amount of this compound internal standard solution (e.g., 10 µL). Vortex briefly.
-
Protein Precipitation & Lysis: Add 200 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to ensure protein precipitation.[11]
-
Lipid Extraction: Add 800 µL of MTBE. Vortex for 1 minute.
-
Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[14] Three layers will be visible: an upper organic phase (containing lipids), a protein disk in the middle, and a lower aqueous phase.
-
Collection: Carefully collect the upper organic phase (~750-800 µL) and transfer it to a new tube. Be careful not to disturb the protein disk.
-
Drying: Evaporate the solvent to dryness using a sample concentrator (e.g., SpeedVac). Store the dried extract at -80°C until analysis.[14]
-
Reconstitution: Before LC-MS analysis, reconstitute the dried lipid extract in an appropriate volume (e.g., 50-100 µL) of the mobile phase or a suitable solvent mixture (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v).[14] Vortex and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.
Visualizations
Caption: Workflow for lipid analysis using an internal standard.
Caption: How a SIL-IS corrects for ion suppression.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Home - Cerilliant [cerilliant.com]
- 14. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
improving peak shape and resolution for monoolein-d7 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for monoolein-d7 in their chromatographic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue in chromatography and can be caused by several factors. For polar lipids like monoolein, interactions with active sites on the stationary phase are a frequent cause.
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Secondary Interactions: Residual silanol groups on silica-based columns can interact with the polar head group of this compound, leading to tailing.
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Sample Solvent Mismatch: If the sample solvent is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion, including tailing.
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Column Overload: Injecting too much sample can lead to peak tailing.
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Solution: Reduce the injection volume or the concentration of the sample.
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Q2: My this compound peak is broad, leading to poor resolution. How can I improve it?
Broad peaks can result from several factors, including issues with the column, mobile phase, or system setup.
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Poor Column Efficiency: Older columns or columns with larger particle sizes can lead to broader peaks.
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Solution: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency.[3] Consider replacing an old or poorly performing column.
-
-
Suboptimal Mobile Phase Composition: The choice and composition of the organic modifier can significantly impact peak shape.
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Solution: Experiment with different organic solvents. While acetonitrile is common, methanol can sometimes provide better peak shapes for certain lipids.[5] Adding a small percentage of water (1-2%) to the organic modifier in normal-phase chromatography has been shown to improve peak symmetry for polar lipids by interacting with silanol groups.[6]
-
-
High Dead Volume: Excessive tubing length or poorly made connections can increase system dead volume, causing peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened to avoid dead volume.[3]
-
Q3: I am seeing split peaks for my this compound standard. What is the cause?
Split peaks can be indicative of a few problems, often related to the sample introduction or the column itself.
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Sample Solvent Effect: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a distorted band.
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Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Partially Blocked Frit: A blockage at the column inlet can disrupt the sample flow path, leading to a split peak.
-
Solution: Try back-flushing the column. If the problem persists, the frit may need to be replaced, or the entire column may need replacement.
-
-
Presence of Isomers: Commercial monoolein standards can contain both 1-monoolein and 2-monoolein isomers. These isomers may have slightly different retention times, which can appear as a split or shouldered peak if not fully resolved.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method for this compound?
A: A reversed-phase method using a C18 column is a common and effective starting point for the analysis of monoolein.[1][2] A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water, both containing an acidic modifier (like 0.1% formic acid or TFA), is often used.[1][2]
Q: How can I improve the resolution between this compound and other lipids in my sample?
A: To improve resolution, you can modify several parameters:
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Mobile Phase Selectivity: Changing the organic solvent (e.g., from acetonitrile to methanol) or the pH of the mobile phase can alter the selectivity of the separation.
-
Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry. Phenyl or cyano phases can provide alternative selectivity for lipids compared to a standard C18 column.
-
Gradient Optimization: Adjusting the gradient slope can improve the separation of closely eluting compounds. A shallower gradient generally provides better resolution.
-
Column Dimensions: Using a longer column or a column with a smaller particle size can increase the overall efficiency of the separation, leading to better resolution.[3]
Experimental Protocols
Below is a detailed methodology for a reversed-phase HPLC method suitable for the analysis of this compound.
Objective: To achieve good peak shape and resolution for this compound.
Materials:
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This compound standard
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HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., mass spectrometer (MS) or evaporative light scattering detector (ELSD)).
Procedure:
-
Standard Preparation:
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Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or a mixture of methanol and chloroform).
-
Dilute the stock solution with the initial mobile phase to the desired working concentration.
-
-
Mobile Phase Preparation:
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Mobile Phase A: Water with 0.1% (v/v) formic acid or TFA.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% (v/v) formic acid or TFA.
-
Degas both mobile phases before use.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Column Temperature: 40°C.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 5-20 µL.
-
Gradient Program:
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Start with a higher proportion of Mobile Phase A (e.g., 30-40%) and gradually increase the proportion of Mobile Phase B over time to elute the this compound.
-
A typical gradient might be:
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0-2 min: 60% B
-
2-15 min: 60% to 95% B
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15-20 min: Hold at 95% B
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20.1-25 min: Return to 60% B and equilibrate.
-
-
-
-
Detection:
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If using an MS detector, set the ionization source parameters (e.g., electrospray ionization - ESI) to optimize the signal for this compound.
-
If using an ELSD, optimize the nebulizer and evaporator temperatures.
-
Quantitative Data Summary
The following tables summarize typical starting conditions for monoolein analysis that can be adapted for this compound.
Table 1: Recommended Mobile Phases for Monoolein Analysis
| Mobile Phase Composition | Column Type | Additive | Reference |
| Acetonitrile/Water (90:10 v/v) | C18 | 0.1% TFA | [1] |
| Methanol/Water (gradient) | C18 | 0.1% Formic Acid | [2] |
Table 2: Example Gradient Profile for Monoolein Separation
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0 | 40 | 60 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 20.1 | 40 | 60 |
| 25 | 40 | 60 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting this compound chromatography.
Caption: Troubleshooting workflow for poor peak shape and resolution.
Caption: Experimental workflow for this compound analysis.
References
- 1. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. nacalai.com [nacalai.com]
Technical Support Center: Overcoming Challenges in Monoolein-d7-Based Lipid Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing monoolein-d7 as an internal standard in lipid extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low recovery of my this compound internal standard?
A1: Low recovery of this compound can stem from several factors. A primary reason is the choice of extraction solvent. While monoolein is a glycerolipid, its single fatty acid chain gives it more polarity compared to triglycerides. If the solvent system is too nonpolar, extraction of this compound may be incomplete. Additionally, insufficient vortexing or homogenization can lead to poor recovery. Ensure your sample is thoroughly homogenized with the extraction solvent. Finally, degradation of the internal standard can occur if samples are not handled properly. It is crucial to minimize the time samples spend at room temperature and to prevent lipid peroxidation by working quickly and under an inert atmosphere if possible.[1]
Q2: My quantitative results for certain lipid classes are inconsistent when using this compound. What could be the cause?
A2: Inconsistent quantification, even with an internal standard, often points to matrix effects.[2][3][4][5] Matrix effects are the alteration of ionization efficiency for your target analytes due to co-eluting compounds from the sample matrix.[2][3][5] This can lead to either ion suppression or enhancement, causing variability in your results.[3] The chemical properties of this compound, while similar to other monoacylglycerols, may not perfectly mimic the ionization behavior of all other lipid classes in the presence of complex matrix components. It's also possible that there are isotopic effects at play, where the deuterium-labeled standard behaves slightly differently during chromatography or ionization than its non-labeled counterpart.[1]
Q3: Can the deuterium label on this compound be lost during sample preparation?
A3: While stable isotopes are generally robust, there is a possibility of deuterium loss, especially under harsh chemical conditions. The stability of the deuterium label depends on its position on the molecule. While less common in standard lipid extraction protocols, exposure to strong acids or bases, or high temperatures for extended periods, could potentially lead to some loss of the deuterium label. It is important to follow validated protocols and avoid extreme conditions during sample preparation.
Q4: How does this compound stability compare to other deuterated lipid standards?
A4: this compound, being a mono-unsaturated lipid, is susceptible to oxidation at the double bond, a common issue for many unsaturated lipid standards.[1] Proper sample handling, such as immediate freezing of tissues in liquid nitrogen and minimizing exposure to air and light, is critical to prevent degradation.[1] Compared to saturated deuterated standards, this compound requires more careful handling to prevent oxidative degradation. The use of antioxidants like BHT in the extraction solvent can help mitigate this issue.
Q5: What are the best practices for storing and handling this compound stock solutions?
A5: this compound stock solutions should be stored at -80°C in a solvent that ensures its stability, such as ethanol or a chloroform:methanol mixture. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and concentration changes, as well as potential degradation. Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation from introducing water into the organic solvent.
Troubleshooting Guides
Guide 1: Poor Peak Shape and Resolution in Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Tailing peak for this compound | Interaction with active sites on the column or system. | Use a column with end-capping. Flush the system with a strong, polar solvent. |
| Split peaks | Co-elution with an interfering compound or issue with the injector. | Optimize the chromatographic gradient to improve separation. Clean the injector and check for blockages. |
| Broad peaks | Poor focusing on the column, or a large injection volume of a strong solvent. | Reduce the injection volume. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. |
Guide 2: Inaccurate Quantification and High Variability
| Symptom | Possible Cause | Suggested Solution |
| High coefficient of variation (%CV) across replicate injections | Inconsistent sample preparation or significant matrix effects. | Review and standardize the entire sample preparation workflow. To mitigate matrix effects, consider additional sample cleanup steps like solid-phase extraction (SPE) or using a more advanced chromatographic system that can help separate interferences.[6] |
| Non-linear standard curve | Saturation of the detector or ion suppression at high concentrations. | Extend the calibration curve to lower concentrations. Dilute the samples to fall within the linear range of the assay. |
| Analyte response is suppressed in the sample compared to a clean standard | Ion suppression due to matrix effects.[3] | Implement matrix-matched calibration curves where standards are prepared in a blank matrix similar to the samples.[4] Alternatively, use a stable isotope-labeled internal standard for each lipid class being quantified, if possible. |
Quantitative Data Summary
The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the relative performance of common lipid extraction methods.
| Lipid Class | Folch (Chloroform:Methanol) | Bligh & Dyer (Chloroform:Methanol:Water) | MTBE (Methyl-tert-butyl ether) |
| Monoacylglycerols (e.g., Monoolein) | Good | Good | Moderate to Good |
| Diacylglycerols | Excellent | Excellent | Good |
| Triacylglycerols | Excellent | Excellent | Excellent |
| Phosphatidylcholines | Excellent | Excellent | Good |
| Lysophosphatidylcholines | Good | Good | Moderate |
| Cholesterol Esters | Excellent | Excellent | Excellent |
This table provides a generalized summary based on established lipid extraction principles. Actual recovery can vary depending on the specific sample matrix and protocol modifications.
Experimental Protocols
Protocol 1: General Lipid Extraction from Plasma using a Modified Folch Method with this compound
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in ethanol. Vortex briefly.
-
Protein Precipitation and Lipid Extraction:
-
Add 2 mL of a cold (-20°C) 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 500 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein disk.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., 100 µL of 9:1 methanol:chloroform for LC-MS).
-
Visualizations
Caption: Workflow for lipid extraction with potential failure points.
Caption: Decision tree for troubleshooting quantification problems.
Caption: Concept of matrix effects on analyte ionization.
References
- 1. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
minimizing ion suppression effects when using monoolein-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with monoolein-d7. Our goal is to help you minimize ion suppression effects and ensure accurate, reproducible results in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of monoolein, a monoglyceride. In mass spectrometry-based lipidomics, it serves as an internal standard. Because it is chemically identical to endogenous monoolein but has a different mass due to the deuterium atoms, it can be added to a sample at a known concentration. This allows for the accurate quantification of monoolein and other related lipids by correcting for variations in sample preparation and signal intensity caused by matrix effects, including ion suppression.
Q2: What is ion suppression and how does it affect my results?
A2: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of other co-eluting molecules in the sample matrix.[1][2] These interfering compounds can compete with the analyte for ionization in the MS source, leading to a decreased signal intensity. This can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility of the analytical method.
Q3: Can the this compound internal standard itself cause or be affected by ion suppression?
A3: Yes. While internal standards are designed to compensate for matrix effects, they can also be affected by ion suppression.[1] Furthermore, the analyte and its deuterated internal standard can suppress each other's ionization. It is also possible for the deuterated standard to have a slightly different chromatographic retention time than the non-deuterated analyte, causing it to experience a different degree of ion suppression from the sample matrix.
Q4: What are the primary sources of ion suppression when analyzing lipids like monoolein?
A4: The primary sources of ion suppression in lipid analysis are other lipids, particularly phospholipids, which are highly abundant in biological samples.[3] Salts, detergents, and other endogenous or exogenous compounds present in the sample matrix can also significantly contribute to ion suppression.
Troubleshooting Guide
Problem: I am observing low signal intensity for both my analyte and this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Phospholipids are a major cause of ion suppression in lipid analysis, so consider a sample preparation technique specifically designed to remove them.[3]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal to below the limit of detection, so this approach should be used with caution.
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion study can help identify these regions.
-
Problem: The ratio of my analyte to this compound is inconsistent across replicates.
-
Possible Cause: Differential ion suppression affecting the analyte and internal standard to different extents. This can happen if they do not perfectly co-elute.
-
Solution:
-
Chromatographic Co-elution: Ensure that the chromatographic peaks for the analyte and this compound are sharp and co-elute as closely as possible.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely mimics the study samples to ensure that the calibration curve accurately reflects the ion suppression effects.
-
Problem: I see a drop in signal intensity over a long sequence of injections.
-
Possible Cause: Contamination of the ion source or accumulation of non-volatile matrix components on the analytical column.
-
Solution:
-
Ion Source Cleaning: Regularly clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
Column Washing: Implement a robust column washing step at the end of each chromatographic run to remove strongly retained matrix components.
-
Use of a Divert Valve: If available, use a divert valve to direct the flow to waste during the parts of the chromatogram where highly abundant, interfering compounds elute, preventing them from entering the mass spectrometer.
-
Experimental Protocols
Protocol: Quantification of Monoolein in Human Plasma using this compound and LC-MS/MS
This protocol provides a detailed method for the extraction and quantification of monoolein from human plasma, incorporating steps to minimize ion suppression.
1. Materials:
-
Human plasma (K2-EDTA)
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL working solution of this compound in methanol.
-
Add 1.5 mL of a 10:3 (v/v) mixture of MTBE and methanol.
-
Vortex for 1 minute.
-
Add 500 µL of water.
-
Vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the upper organic layer (approximately 1 mL) and transfer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile:water with 0.1% formic acid.
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Monoolein: Precursor ion > Product ion (specific m/z to be determined by infusion of a standard)
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This compound: Precursor ion > Product ion (specific m/z to be determined by infusion of the standard)
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Quantitative Data Summary
| Sample Preparation Method | Relative Ion Suppression | Analyte Recovery | Throughput |
| Protein Precipitation | High | Good | High |
| Liquid-Liquid Extraction (LLE) | Medium | Good | Medium |
| Solid-Phase Extraction (SPE) | Low | Variable | Low |
Visualizations
Caption: A workflow for troubleshooting ion suppression.
Caption: How matrix components interfere with analyte ionization.
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects caused by phospholipids in multi-residue analysis for beta-agonists with liquid chromatography-electrospray tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monoolein-d7 Purity in Quantitative Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the impact of monoolein-d7 purity on the quantitative accuracy of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for quantitative accuracy?
The purity of this compound, when used as an internal standard (IS), is paramount for accurate quantification in mass spectrometry-based assays. An ideal internal standard should behave identically to the analyte of interest (endogenous monoolein) during sample extraction, derivatization, and ionization, thereby compensating for variations in sample processing and instrument response.[1][2] The presence of impurities can introduce significant errors, leading to an overestimation or underestimation of the true analyte concentration.
Key reasons for the critical nature of this compound purity include:
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Presence of Unlabeled Monoolein: The most significant impurity is often the unlabeled (d0) form of monoolein. During synthesis of deuterated standards, some level of the unlabeled analyte can be carried over.[2] This unlabeled monoolein in the IS solution will contribute to the analyte signal, leading to an artificially inflated measurement and a positive bias in the final calculated concentration of the endogenous analyte.
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Isotopic Distribution Interference: Impurities can alter the expected isotopic distribution of the this compound standard. This can interfere with the accurate measurement of the IS signal, particularly if the mass spectrometer has insufficient resolution to distinguish between the isotopic peaks of the standard and any interfering compounds.
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Co-eluting Impurities: Other lipid impurities that co-elute with the analyte and have similar mass-to-charge ratios can interfere with the analyte or the internal standard signal, leading to inaccurate quantification.
-
Ion Suppression/Enhancement: Impurities can affect the ionization efficiency of the analyte or the internal standard through matrix effects, causing ion suppression or enhancement. This can lead to variability and inaccuracy in the measured analyte-to-internal standard ratio.[3]
Q2: What are the acceptable purity levels for this compound?
The acceptable purity of this compound depends on the specific requirements of the assay, particularly the desired lower limit of quantification (LLOQ). While 100% purity is practically unattainable for deuterated standards, a high chemical and isotopic purity is essential.
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >98% | Minimizes the presence of other lipid species that could interfere with the analysis or cause matrix effects. |
| Isotopic Purity (Enrichment) | ≥98% | Ensures a low contribution from the unlabeled (d0) monoolein, which is critical for accurate measurement at low analyte concentrations. |
A general guideline is that the contribution of the unlabeled analyte from the internal standard solution should be less than 5% of the analyte response at the LLOQ.
Q3: How can I assess the purity of my this compound standard?
It is crucial to verify the purity of your this compound standard, especially when establishing a new quantitative method or using a new batch of the standard.
-
Certificate of Analysis (CoA): Always review the CoA provided by the supplier. It should detail the chemical and isotopic purity.
-
LC-MS/MS Analysis:
-
Chemical Purity: Analyze the this compound standard by LC-MS/MS without the presence of the analyte. Monitor for the presence of other lipid species.
-
Isotopic Purity: Acquire a full scan mass spectrum of the this compound standard to observe its isotopic distribution. The abundance of the M+0 peak (corresponding to unlabeled monoolein) should be minimal compared to the main deuterated peak.
-
Presence of Unlabeled Analyte: Prepare a "blank" sample (matrix without analyte) and spike it with the this compound internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled monoolein. The response should be negligible.
-
Troubleshooting Guides
Problem 1: High background signal for the analyte in blank samples.
-
Possible Cause: The this compound internal standard is contaminated with a significant amount of unlabeled monoolein.
-
Troubleshooting Steps:
-
Verify IS Contribution: Prepare a sample containing only the internal standard in the analytical solvent (e.g., methanol). Analyze this sample and measure the signal intensity at the m/z of the unlabeled monoolein.
-
Assess Contribution in Matrix: Prepare a blank matrix sample (e.g., plasma from a fasted subject) and add the internal standard. Compare the signal of the unlabeled monoolein to the signal at the LLOQ. If it is greater than 5%, the internal standard purity is insufficient for the assay's sensitivity.
-
Solution:
-
Source a higher purity this compound standard.
-
If a higher purity standard is unavailable, consider raising the LLOQ of the assay.
-
-
Problem 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: Inconsistent performance of the internal standard due to impurities affecting ionization or co-eluting with the analyte.
-
Troubleshooting Steps:
-
Evaluate Chromatographic Peak Shape: Examine the peak shape of both the analyte and the internal standard. Poor peak shape (e.g., tailing, fronting, or splitting) can indicate co-eluting interferences.
-
Investigate Matrix Effects: Infuse a constant concentration of the analyte and internal standard post-column while injecting an extracted blank matrix sample. A dip or rise in the signal at the retention time of the analyte indicates ion suppression or enhancement, respectively. Impurities in the internal standard can exacerbate these effects.
-
Solution:
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Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components.
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Re-evaluate the suitability of this compound as an internal standard if matrix effects cannot be mitigated.
-
-
Experimental Protocols
Protocol: Assessment of Unlabeled Monoolein in this compound Internal Standard
-
Objective: To quantify the contribution of unlabeled monoolein from the this compound internal standard solution to the analyte signal.
-
Materials:
-
This compound internal standard solution at working concentration.
-
Calibrated monoolein standard solution.
-
LC-MS/MS system.
-
Analytical solvent (e.g., methanol).
-
-
Procedure:
-
Prepare a Calibration Curve: Prepare a series of calibration standards of unlabeled monoolein in the analytical solvent.
-
Analyze the Internal Standard Solution: Inject the this compound internal standard working solution into the LC-MS/MS system.
-
Acquire Data: Monitor the MRM transition for unlabeled monoolein.
-
Quantify: Using the calibration curve, determine the concentration of unlabeled monoolein in the internal standard working solution.
-
-
Acceptance Criteria: The calculated concentration of unlabeled monoolein should result in a response that is less than 5% of the response of the LLOQ standard.
Table 1: Hypothetical Impact of Unlabeled Monoolein on Quantitative Accuracy
| True Analyte Concentration (ng/mL) | Unlabeled Monoolein in IS (as % of LLOQ response) | Measured Analyte Concentration (ng/mL) | % Accuracy |
| 10 (LLOQ) | 1% | 10.1 | 101% |
| 10 (LLOQ) | 5% | 10.5 | 105% |
| 10 (LLOQ) | 10% | 11.0 | 110% |
| 100 | 1% | 100.1 | 100.1% |
| 100 | 5% | 100.5 | 100.5% |
| 100 | 10% | 101.0 | 101.0% |
This table illustrates that the impact of the impurity is most pronounced at lower concentrations.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for inaccurate quantitative results.
Although no specific signaling pathway is solely designated to monoolein, it is a key intermediate in the hydrolysis of triglycerides and a precursor for other signaling lipids. Impurities in this compound could potentially interfere with broader lipid signaling studies.
Caption: Simplified metabolic context of monoolein and potential interference points.
References
- 1. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Monoolein-d7 Isotopic Crosstalk Correction
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing monoolein-d7 as an internal standard in mass spectrometry-based lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on correcting for isotopic crosstalk.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
A1: Isotopic crosstalk, or isotopic overlap, occurs when the isotopic distribution of a naturally abundant analyte (endogenous monoolein) overlaps with the mass-to-charge ratio (m/z) of its corresponding stable isotope-labeled internal standard (this compound). This interference can lead to inaccurate quantification of the analyte. It is a critical consideration for ensuring the precision and reliability of quantitative lipidomic analyses. There are two primary types of isotopic overlap:
-
Type I: This arises from the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled analyte, causing its isotopic peaks (M+1, M+2, etc.) to potentially interfere with the signal of the deuterated standard.
-
Type II: This occurs when an isotopologue of another lipid species has the same nominal mass as the analyte or standard of interest. High-resolution mass spectrometry can often resolve this type of overlap.
Q2: I am observing unexpected peaks in the mass spectrum of my this compound standard. What could be the cause?
A2: When analyzing a pure this compound standard, you should observe a primary peak corresponding to the deuterated molecule and several smaller peaks representing its natural isotopic distribution. If you see additional unexpected peaks, consider the following:
-
In-source fragmentation: The monoolein molecule might be fragmenting in the ion source of the mass spectrometer.
-
Contamination: The standard may be contaminated, or there could be carryover from a previous injection.
-
Adduct formation: Monoolein can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), leading to additional peaks.
Q3: My quantification results for monoolein are inconsistent and show poor reproducibility. How can I troubleshoot this?
A3: Inaccurate and irreproducible quantification when using a deuterated internal standard like this compound can stem from several sources. Here are some troubleshooting steps:
-
Verify Internal Standard Concentration: Ensure the concentration of your this compound internal standard is accurate and that it is being consistently added to all samples and calibrators.
-
Assess Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard differently. Evaluate matrix effects by comparing the standard's response in a pure solvent versus the sample matrix.
-
Check for Crosstalk: If not properly corrected, isotopic crosstalk will lead to inaccuracies. Analyze a sample containing only the unlabeled monoolein to see if there is any signal at the m/z of this compound. Conversely, analyze a pure this compound standard to check for any contribution at the m/z of the unlabeled analyte.
-
Examine Linearity: If you observe that the response of your internal standard increases with increasing concentrations of the target analyte, it is a strong indicator of isotopic crosstalk that needs to be corrected.[1]
Troubleshooting Guides
Guide 1: Correcting for Isotopic Crosstalk in a Quantitative Experiment
This guide outlines a typical workflow to correct for the contribution of natural isotopic abundance from endogenous monoolein to the signal of the this compound internal standard.
Experimental Protocol:
-
Prepare Standard Solutions:
-
Prepare a stock solution of unlabeled monoolein.
-
Prepare a stock solution of this compound.
-
-
Analyze Unlabeled Monoolein:
-
Inject the unlabeled monoolein solution into the LC-MS system.
-
Acquire the full scan mass spectrum and determine the relative intensities of the monoisotopic peak (M+0) and the subsequent isotopic peaks (M+1, M+2, etc.). Pay close attention to the intensity at the m/z corresponding to your this compound standard.
-
-
Analyze this compound Standard:
-
Inject the this compound solution.
-
Acquire the full scan mass spectrum to confirm its isotopic distribution and purity.
-
-
Data Analysis and Correction:
-
Determine the percentage contribution of the unlabeled monoolein's isotopic peaks to the signal of the this compound standard.
-
Apply a mathematical correction to your experimental data. This can often be done within your mass spectrometry software or using specialized programs. The general principle is to subtract the calculated contribution from the observed signal of the internal standard.
-
Quantitative Data Summary
The theoretical isotopic distribution of unlabeled monoolein (C₂₁H₄₀O₄) and this compound (C₂₁H₃₃D₇O₄) is crucial for understanding and correcting for isotopic crosstalk. The following tables summarize the expected relative abundances of the major isotopologues.
Table 1: Theoretical Isotopic Distribution of Unlabeled Monoolein (C₂₁H₄₀O₄)
| Mass (m/z) | Relative Abundance (%) |
| 356.2927 | 100.00 |
| 357.2960 | 23.23 |
| 358.2994 | 3.01 |
| 359.3028 | 0.25 |
Note: Calculated using a standard isotope abundance calculator. The monoisotopic mass is 356.2927 Da.
Table 2: Theoretical Isotopic Distribution of this compound (C₂₁H₃₃D₇O₄)
| Mass (m/z) | Relative Abundance (%) |
| 363.3356 | 100.00 |
| 364.3390 | 23.21 |
| 365.3423 | 3.01 |
| 366.3457 | 0.25 |
Note: Calculated using a standard isotope abundance calculator, assuming 100% deuterium enrichment for simplicity. The monoisotopic mass is 363.3356 Da.
Visualizations
dot
References
Validation & Comparative
A Guide to the Accuracy and Precision of Monoolein-d7 for Lipid Quantification
For researchers, scientists, and drug development professionals seeking robust and reliable internal standards for lipidomics, monoolein-d7 offers a high-purity, deuterated option for the quantification of monoolein and other monoacylglycerols by mass spectrometry. This guide provides an objective comparison of its performance with other alternatives, supported by available experimental data and detailed methodologies.
In the landscape of quantitative lipidomics, the use of stable isotope-labeled internal standards is paramount for correcting for variability in sample preparation and instrument response. This compound, a deuterated form of 1-oleoyl-rac-glycerol, serves as an effective internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based workflows.
Performance of Deuterated Internal Standards: A Benchmark for this compound
While specific quantitative data for the accuracy and precision of this compound is not extensively published in comparative studies, the performance of other d7-labeled lipid standards provides a strong indication of its expected capabilities. A study on the quantification of ceramides using corresponding d7-labeled internal standards demonstrated excellent extraction recoveries in the range of 98-109%.[1] This study also reported robust intra- and inter-assay accuracy and precision with coefficients of variation (CV) of less than 15%.[1] Given the structural similarity and the use of the same deuterium labeling strategy, it is reasonable to expect this compound to exhibit comparable high levels of accuracy and precision.
Furthermore, in the broader context of monoacylglycerol analysis, a study employing a non-deuterated internal standard (MAG 17:1) for the quantification of various monoacylglycerol species reported coefficients of variation in the range of 2% to 8.5%. This provides a baseline for the precision that can be achieved in monoacylglycerol quantification, a benchmark that a well-suited internal standard like this compound is expected to meet or exceed.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for accurate lipid quantification. While various options exist, deuterated standards like this compound are often preferred for their close structural similarity to the analyte of interest, ensuring similar behavior during extraction and ionization.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Standards (e.g., this compound) | - Co-elutes closely with the analyte in LC. - Similar ionization efficiency to the analyte. - High accuracy and precision.[1] | - Can be more expensive than other options. - Potential for isotopic overlap with the analyte if not sufficiently labeled. |
| Odd-Chain Lipids (e.g., MAG 17:1) | - Not naturally abundant in most biological systems. - Cost-effective. | - May not perfectly mimic the extraction and ionization behavior of the analyte. - Chromatographic separation from the analyte is necessary. |
| 13C-Labeled Standards | - Minimal isotopic effect. - Considered the "gold standard" for accuracy. | - Generally the most expensive option. - Limited commercial availability for all lipid species. |
Experimental Protocols
Accurate and precise quantification of monooleins using this compound as an internal standard relies on a well-defined experimental workflow. Below is a typical protocol for lipid extraction and analysis using LC-MS.
Lipid Extraction (Folch Method)
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Spiking of Internal Standard: Add a known amount of this compound solution in chloroform/methanol (1:2, v/v) to the homogenate.
-
Solvent Addition: Add chloroform and methanol to the sample to achieve a final solvent ratio of chloroform:methanol:water of 8:4:3 (v/v).
-
Phase Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 reversed-phase column to separate the lipid species. A gradient elution with solvents such as water, acetonitrile, and isopropanol containing additives like formic acid and ammonium formate is typically employed.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in positive electrospray ionization (ESI) mode.
-
Quantification: Monitor the specific precursor-to-product ion transitions for both endogenous monoolein and the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte against a calibration curve.
Visualizing the Quantification Workflow
The following diagram illustrates the key steps in a typical lipid quantification workflow using an internal standard like this compound.
References
A Comparative Guide to Monoolein-d7 and Other Deuterated Lipid Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative lipid analysis, particularly in mass spectrometry-based lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Deuterated lipids have become the gold standard for this purpose, owing to their chemical similarity to their endogenous counterparts and their distinct mass shift, which allows for clear differentiation in mass spectra. This guide provides a comparative analysis of monoolein-d7 against other commonly used deuterated lipid standards, supported by experimental data and detailed methodologies.
Performance Comparison of Deuterated Lipid Standards
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and be of high chemical and isotopic purity. Below is a comparative overview of this compound and other classes of deuterated lipid standards.
| Parameter | This compound | Deuterated Fatty Acids (e.g., Palmitic acid-d31) | Deuterated Phospholipids (e.g., POPC-d31) | Deuterated Sterols (e.g., Cholesterol-d7) |
| Primary Application | Quantification of monoacylglycerols and other neutral lipids. | Quantification of free fatty acids. | Quantification of various phospholipid classes. | Quantification of cholesterol and related sterols. |
| Chemical Purity | Typically >99% (TLC).[1] | Typically ≥98%. | Typically >99%. | Typically >98%.[2] |
| Isotopic Purity | High, but isotopic distribution should be verified. | High, often with a high degree of deuteration. | High, with deuteration typically on one of the acyl chains. | High, with deuteration on the sterol ring or side chain.[2] |
| Ionization Efficiency | Good in positive ion mode (ESI).[3][4] | Good in negative ion mode (ESI). | Good in both positive and negative ion modes (ESI), depending on the headgroup. | Good in positive ion mode (APCI/ESI). |
| Chromatographic Behavior | Suitable for reversed-phase and normal-phase LC. | Suitable for reversed-phase LC. | Suitable for reversed-phase, normal-phase, and HILIC. | Suitable for reversed-phase and normal-phase LC. |
| Potential Issues | Potential for in-source fragmentation. | Potential for ion suppression from co-eluting lipids.[5] | Complex fragmentation patterns. | Isomeric interferences. |
| Commercial Availability | Readily available from multiple suppliers.[1] | Widely available for common fatty acids. | Wide variety available for different classes and acyl chain compositions.[6] | Readily available.[2] |
Experimental Protocols
Accurate quantification relies on robust and well-defined experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis using a deuterated internal standard like this compound.
Lipid Extraction from Plasma (Bligh & Dyer Method)
This protocol is a widely used method for extracting lipids from biological samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
This compound internal standard solution (in a suitable organic solvent)
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 15 mL glass centrifuge tube, add 1 mL of plasma.
-
Spike the sample with a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the assay.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).
Quantitative Analysis by LC-MS/MS
This protocol outlines a general method for the quantification of monoolein using this compound as an internal standard. Method optimization is crucial for specific analytes and instrumentation.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Conditions (Example for Monoacylglycerols):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example for Monoolein):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Monoolein (Analyte): Precursor ion [M+NH4]+ (m/z 374.3) -> Product ion (e.g., m/z 283.3, corresponding to the oleoyl fragment).
-
This compound (Internal Standard): Precursor ion [M+NH4]+ (m/z 381.3) -> Product ion (e.g., m/z 290.3, corresponding to the oleoyl-d7 fragment).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
Visualizations
Experimental Workflow for Lipid Quantification
Caption: General workflow for quantitative lipid analysis.
Logical Relationship in Internal Standard-Based Quantification
Caption: Principle of internal standard-based quantification.
Conclusion
This compound is a valuable and widely applicable internal standard for the quantitative analysis of monoacylglycerols and other neutral lipids by LC-MS/MS. Its performance is comparable to other classes of deuterated lipid standards when used within its appropriate analytical context. The key to successful quantification lies in the selection of a high-purity standard, the development of a robust and validated experimental protocol, and a thorough understanding of the potential analytical challenges, such as matrix effects and in-source fragmentation. By following the detailed methodologies and principles outlined in this guide, researchers can enhance the accuracy and reliability of their lipidomics data.
References
- 1. researchgate.net [researchgate.net]
- 2. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Assessing the Linearity and Dynamic Range of Monoolein Calibration Curves for Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of monoolein, a key monoacylglycerol involved in various physiological processes, is crucial. This guide provides a comparative assessment of the linearity and dynamic range of calibration curves for monoolein analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The data presented is compiled from various published analytical methods, offering insights into expected performance and key methodological considerations.
The use of a stable isotope-labeled internal standard, such as monoolein-d7 or a similar analogue like 2-oleoylglycerol-d5, is a cornerstone of robust bioanalytical methods. It compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision. A critical aspect of method validation is the establishment of a linear calibration curve over a defined concentration range, which dictates the dynamic range of the assay.
Comparative Performance of Monoolein Quantification Methods
The following table summarizes the key performance characteristics of different LC-MS/MS methods for the quantification of monoolein (2-oleoylglycerol) in various biological matrices. These methods utilize a deuterated internal standard to ensure accuracy.
| Analyte | Internal Standard | Biological Matrix | Linear Dynamic Range | Coefficient of Determination (R²) |
| 2-Oleoylglycerol | 2-Oleoylglycerol-d5 | Mouse Brain Homogenate | 0.05 - 50 ng/mL | > 0.99 |
| 2-Oleoylglycerol | 2-Arachidonoylglycerol-d8 | Human Plasma | 0.1 - 100 ng/mL | ≥ 0.99 |
| Monoolein | Not Specified | Mouse Feces | Not explicitly stated, but method showed good precision and accuracy | Not explicitly stated |
Experimental Workflows and Methodologies
The successful quantification of monoolein is underpinned by a meticulously executed experimental workflow. The following diagram illustrates a typical bioanalytical process from sample collection to data analysis.
Bioanalytical workflow for monoolein quantification.
Detailed Experimental Protocols
Below are representative experimental protocols derived from published methods for the quantification of monoolein.
Method 1: Quantification of 2-Oleoylglycerol in Mouse Brain Homogenate
-
Sample Preparation:
-
Brain tissue is homogenized in a suitable buffer.
-
An aliquot of the homogenate is spiked with a known amount of 2-oleoylglycerol-d5 as the internal standard.
-
Lipids are extracted using a liquid-liquid extraction procedure, typically with a mixture of chloroform and methanol.
-
The organic phase is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the LC mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both 2-oleoylglycerol and 2-oleoylglycerol-d5 are monitored.
-
Method 2: Quantification of 2-Oleoylglycerol in Human Plasma
-
Sample Preparation:
-
A small volume of plasma is treated with a protein precipitation agent (e.g., cold acetonitrile) containing the internal standard (e.g., 2-arachidonoylglycerol-d8).
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new tube, evaporated, and reconstituted.
-
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., methanol/acetonitrile) with an additive like formic acid or ammonium formate.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Optimized transitions for the specific monoolein and the deuterated internal standard are used for quantification.
-
Conclusion
The linearity and dynamic range of calibration curves for monoolein quantification using deuterated internal standards are consistently high, with coefficients of determination (R²) typically exceeding 0.99. The choice of internal standard, sample preparation technique, and LC-MS/MS parameters can influence the specific linear range and sensitivity of the assay. The provided data and protocols serve as a valuable resource for researchers developing and validating their own methods for monoolein analysis, enabling them to achieve the accuracy and precision required for their specific research needs.
Navigating the Nuances of Isotopic Purity: A Guide to Monoolein-d7 in Quantitative Analysis
For researchers, scientists, and drug development professionals leveraging mass spectrometry-based quantification, the isotopic purity of internal standards is a critical, yet often overlooked, factor that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of monoolein-d7 as an internal standard, focusing on the assessment of its isotopic purity and the downstream effects on data accuracy and reliability. By presenting experimental data and detailed protocols, we aim to equip scientists with the knowledge to make informed decisions when selecting and validating internal standards for lipid analysis.
In quantitative mass spectrometry, particularly in the field of lipidomics, stable isotope-labeled internal standards are indispensable for correcting for sample loss during preparation and for variations in ionization efficiency. This compound, a deuterated analog of the endogenous monoacylglycerol, is a commonly employed internal standard for the quantification of monoolein and other related lipids. However, the effectiveness of this compound is intrinsically linked to its isotopic purity.
The Critical Impact of Isotopic Purity on Quantitative Accuracy
The isotopic purity of a deuterated standard refers to the percentage of the molecules that are fully labeled with the desired number of deuterium atoms. Impurities in the form of molecules with fewer deuterium atoms (e.g., d0, d1, d2, etc.) can lead to significant errors in quantification.
Low isotopic purity can compromise the accuracy of quantitative assays in several ways[1]:
-
Increased Lower Limit of Quantification (LLOQ): The presence of the unlabeled analyte (d0) as an impurity in the internal standard will artificially elevate the baseline signal of the analyte, thereby increasing the LLOQ and reducing the sensitivity of the assay[1].
-
Reduced Dynamic Range: A higher LLOQ consequently narrows the dynamic range of the assay, limiting the ability to accurately quantify analytes over a broad concentration range[1].
-
Inaccurate Quantification: The presence of incompletely deuterated species can interfere with the analyte's signal, leading to an underestimation or overestimation of the true analyte concentration.
-
Interference from Natural Isotopes: In cases where the mass difference between the analyte and the internal standard is small (e.g., doubly deuterated standards), naturally occurring heavy isotopes (like 13C) of the analyte can contribute to the signal of the internal standard, leading to inaccurate results[2].
The following table summarizes the potential effects of varying isotopic purity on key assay parameters:
| Isotopic Purity of this compound | Expected Impact on Lower Limit of Quantification (LLOQ) | Expected Impact on Dynamic Range | Risk of Inaccurate Quantification |
| High (>99%) | Minimal | Wide | Low |
| Moderate (95-99%) | Increased | Narrowed | Moderate |
| Low (<95%) | Significantly Increased | Severely Narrowed | High |
Alternatives to this compound as an Internal Standard
While this compound is a widely used internal standard, several alternatives can be considered, each with its own set of advantages and disadvantages. The choice of an internal standard should be guided by the specific analytical method and the biological matrix being studied.
| Internal Standard | Principle of Use | Advantages | Disadvantages |
| Odd-Chain Monoacylglycerols (e.g., 17:1 MAG) | Utilizes a lipid species not naturally abundant in most biological systems. | Commercially available; avoids isotopic interference issues. | May have different extraction efficiency and ionization response compared to monoolein. |
| Other Deuterated Monooleins (e.g., monoolein-d5, -d9) | Similar to this compound, relies on mass difference for differentiation. | Co-elutes with the analyte, providing good correction for matrix effects. | Susceptible to the same isotopic purity issues as this compound. |
| 13C-labeled Monoolein | Utilizes a stable isotope with a larger mass difference from the analyte. | Minimizes the risk of interference from natural isotopes of the analyte. | Can be more expensive to synthesize than deuterated standards. |
| Non-lipid structural analogs (e.g., p-hydroxybenzoic acid) | Used in non-mass spectrometry-based methods like TLC-FID.[3] | Inexpensive and readily available. | Not suitable for mass spectrometry; significant differences in chemical and physical properties compared to monoolein.[3] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound using High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic purity of a this compound standard using LC-HRMS.
1. Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol/chloroform 1:1 v/v) to a final concentration of approximately 1 µg/mL.
2. LC-HRMS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of monoolein.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: An Orbitrap or Q-TOF mass spectrometer capable of high resolution (>60,000 FWHM).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: A mass range that includes the expected m/z values for all isotopologues of monoolein (d0 to d7).
-
Data Acquisition: Full scan mode.
-
3. Data Analysis:
-
Extract the ion chromatograms (EICs) for each of the expected isotopologues of the [M+H]+ or [M+NH4]+ adduct of monoolein (from d0 to d7).
-
Integrate the peak area for each EIC.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues.
-
The isotopic purity is reported as the relative abundance of the fully deuterated species (d7).
Protocol 2: Quantification of Monoolein in a Biological Matrix using this compound as an Internal Standard
This protocol provides a general workflow for the quantification of monoolein in a biological sample (e.g., plasma) using isotope dilution mass spectrometry.
1. Sample Preparation and Lipid Extraction:
-
Thaw the biological sample (e.g., 50 µL of plasma) on ice.
-
Add a known amount of this compound internal standard solution (at a concentration within the linear range of the assay).
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use the same LC conditions as described in Protocol 1.
-
Tandem Mass Spectrometry (MS/MS):
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions:
-
Monoolein (Analyte): Select a specific precursor-to-product ion transition (e.g., m/z of [M+NH4]+ -> fragment ion).
-
This compound (Internal Standard): Select the corresponding precursor-to-product ion transition for the deuterated standard (e.g., m/z of [M+d7+NH4]+ -> fragment ion).
-
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte (monoolein) and the internal standard (this compound) in each sample and calibration standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of monoolein in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Logical relationship between isotopic purity and assay performance.
Caption: Experimental workflow for monoolein quantification.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of Tri-, Di-,monooleins and free oleic acid by the thin layer chromatography-flame lonization detector system using internal standards and boric acid impregnated chromarod - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Lipidomics Data Using Monoolein-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and expected performance for the inter-laboratory analysis of lipids, with a specific focus on the use of deuterated monoolein (monoolein-d7) as an internal standard for the monoacylglycerol (MG) lipid class. Ensuring the reproducibility and comparability of lipidomics data across different laboratories is a critical challenge in clinical and pharmaceutical research. This document summarizes key experimental protocols, presents expected quantitative data from multi-laboratory studies, and offers visualizations of analytical workflows to aid in the design and evaluation of robust lipidomics experiments.
Data Presentation: Quantitative Performance in Inter-Laboratory Studies
The reproducibility of lipidomics measurements across different laboratories is typically assessed using reference materials, with the National Institute of Standards and Technology Standard Reference Material (NIST SRM) 1950 - Metabolites in Frozen Human Plasma being a widely used standard.[1][2] The use of isotopically labeled internal standards, such as this compound, is crucial for normalizing variations in sample preparation and instrument response.
While specific inter-laboratory coefficients of variation (CVs) for this compound are not extensively published, data for the broader class of glycerolipids, which includes monoacylglycerols, provide a valuable benchmark.
| Lipid Class | Platform | No. of Labs | Median CV (%) | Key Findings |
| Glycerolipids | High-Resolution Targeted Metabolomics and Lipidomics | 14 | 25 | Inter-laboratory imprecision was below 25% for this class.[3] |
| Glycerolipids | Kit-based Metabolomics and Lipidomics | International | up to 306 | Highlights the critical need for standardized protocols.[1] |
| All Lipid Classes (Average) | Differential Mobility Spectrometry with Multiple Reaction Monitoring | 9 | <15 | Demonstrates that with standardized protocols, high reproducibility can be achieved.[1] |
| Monoacylglycerols | Not Specified | Not Specified | High Variability | One study noted that no monoacylglycerol species reached a high intraclass correlation coefficient (≥0.80), suggesting higher than average variability for this class.[4] |
Note: The high variability sometimes observed for glycerolipids underscores the importance of stringent adherence to standardized protocols and the use of appropriate internal standards for each lipid class.
Experimental Protocols
Achieving reproducible lipidomics data across laboratories requires well-defined and harmonized experimental protocols. Below are summaries of key methodologies cited in inter-laboratory comparison studies.
Sample Preparation: Lipid Extraction
The choice of lipid extraction method can significantly impact the quantitative results. Two commonly compared methods are the Bligh and Dyer (BD) and the Methyl-tert-butyl ether (MTBE) extractions.
-
Bligh and Dyer (BD) Method: A traditional liquid-liquid extraction method using a chloroform/methanol/water solvent system.
-
Methyl-tert-butyl ether (MTBE) Method: A modified extraction method that offers practical advantages and has been shown to provide results that are similar to or better than the BD method in terms of reproducibility in multi-laboratory settings.[1][5]
Internal Standard Spiking: Prior to extraction, a known amount of an internal standard mixture, such as SPLASH™ LIPIDOMIX®, which contains this compound, is added to each sample. This allows for the correction of variability introduced during sample processing and analysis.
Analytical Platforms
A variety of mass spectrometry-based platforms are used for lipidomics analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique that separates lipids based on their physicochemical properties before detection by the mass spectrometer. Different chromatography methods can be employed:
-
Reversed-Phase (RP) Chromatography: Separates lipids based on their hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their headgroups.
-
-
Shotgun Lipidomics (Direct Infusion): Involves the direct infusion of the lipid extract into the mass spectrometer without prior chromatographic separation. This method is high-throughput but can be more susceptible to ion suppression effects.
-
Differential Mobility Spectrometry (DMS) with Multiple Reaction Monitoring (MRM): This platform provides an additional layer of separation based on the ion's mobility in a gas phase, which can improve specificity and reproducibility.[1][5]
Data Processing and Normalization
Raw data from the mass spectrometer is processed to identify and quantify lipid species.
-
Peak Integration: The area under the curve for each lipid peak is measured.
-
Internal Standard Normalization: The peak area of each endogenous lipid is normalized to the peak area of the corresponding deuterated internal standard (e.g., monoacylglycerols are normalized to this compound). This corrects for variations in extraction efficiency, injection volume, and instrument response.
-
Data Analysis: Statistical analysis is performed to compare lipid levels between different sample groups.
Mandatory Visualization
Experimental Workflow for Inter-Laboratory Lipidomics Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure data harmonization and reproducibility.
Caption: A generalized workflow for an inter-laboratory lipidomics comparison study.
Lipid Classification
The following diagram provides a simplified classification of major lipid categories relevant to mass spectrometry-based lipidomics.
Caption: Simplified classification of major lipid categories analyzed in lipidomics.
References
- 1. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Scholars@Duke publication: International Ring Trial of a High Resolution Targeted Metabolomics and Lipidomics Platform for Serum and Plasma Analysis. [scholars.duke.edu]
- 4. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating the Robustness of Analytical Methods Employing Monoolein-d7: A Comparative Guide
For researchers, scientists, and drug development professionals relying on precise and accurate quantification of monoolein, the choice of an appropriate internal standard is paramount to ensuring the robustness of analytical methods. This guide provides a comprehensive comparison of monoolein-d7 as an internal standard against other alternatives, supported by representative experimental data and detailed methodologies for key validation experiments.
The Critical Role of Internal Standards in Analytical Robustness
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] In complex biological matrices, such as plasma or tissue homogenates, analytical variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[2][3][4][5][6][7]
Matrix effects, in particular, pose a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[4][5] Co-eluting endogenous or exogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][5] An ideal internal standard (IS) co-elutes with the analyte and experiences similar matrix effects, thereby compensating for these variations and ensuring data accuracy and precision.[2][6]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[2][6] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2][6]
Comparison of this compound with Alternative Internal Standards
The selection of an internal standard is a critical step in method development. While SIL-ISs are preferred, other alternatives are sometimes employed. The following table compares the performance characteristics of this compound with a structural analog internal standard and an unrelated compound internal standard. The data presented are representative values based on typical performance in LC-MS/MS assays.
| Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., Monopalmitin) | Unrelated Compound IS (e.g., Diazepam) |
| Co-elution with Analyte | Nearly identical retention time | Similar, but may have slight chromatographic separation | Different retention time |
| Ionization Efficiency | Nearly identical to analyte | Similar, but can differ | Different |
| Compensation for Matrix Effects | Excellent | Moderate to Good | Poor |
| Correction for Extraction Variability | Excellent | Good | Poor to Moderate |
| Accuracy (% Bias) | < 5% | 5-15% | > 20% |
| Precision (%RSD) | < 10% | 10-20% | > 25% |
Key Takeaways:
-
This compound provides the most accurate and precise results due to its high degree of similarity to the analyte, enabling effective compensation for both matrix effects and procedural variability.
-
A structural analog can offer some level of correction but may not perfectly mimic the behavior of monoolein, leading to increased bias and variability.
-
An unrelated compound is generally not suitable for accurate quantification of monoolein as its physicochemical properties are significantly different, leading to poor compensation for analytical variability.
Experimental Protocols for Evaluating Method Robustness
To formally assess the robustness of an analytical method employing this compound, a series of experiments should be conducted according to regulatory guidelines (e.g., ICH Q2(R1)).
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for evaluating the robustness of an LC-MS/MS method.
Caption: A streamlined workflow for assessing the robustness of an analytical method.
Detailed Methodology for Robustness Testing
Objective: To evaluate the effect of small, deliberate variations in chromatographic and mass spectrometric parameters on the quantification of monoolein using this compound as an internal standard.
Materials:
-
Blank matrix (e.g., human plasma)
-
Monoolein analytical standard
-
This compound internal standard
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Define Nominal and Varied Conditions: Identify critical method parameters and define the range of variations to be tested.
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Column Temperature | 40°C | 38°C | 42°C |
| Mobile Phase Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
| Mobile Phase Composition (% Organic) | 85% | 83% | 87% |
| Injection Volume | 5 µL | 4.5 µL | 5.5 µL |
| Collision Energy | 20 eV | 18 eV | 22 eV |
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a low and high concentration of monoolein in the blank matrix.
-
Spike with Internal Standard: Add a fixed concentration of this compound to all QC samples.
-
Sample Extraction: Process the QC samples using the established extraction protocol (e.g., protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples in replicate (n=3) under each of the defined nominal and varied conditions.
-
Data Analysis: Calculate the concentration of monoolein in each sample using the response ratio of the analyte to the internal standard. Determine the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for the results obtained under each condition.
-
Evaluation: Compare the results from the varied conditions to the nominal conditions. The method is considered robust if the results remain within acceptable limits (e.g., ±15% of the nominal value).
Assessing Matrix Effects and Recovery
A key aspect of method robustness is understanding and controlling for matrix effects and ensuring consistent recovery.
Experimental Workflow for Matrix Effect and Recovery Assessment
Caption: Workflow for determining matrix effects and extraction recovery.
Representative Data for Matrix Effect and Recovery
The following table presents typical matrix effect and recovery data for monoolein when using this compound as an internal standard in human plasma.
| Parameter | Without Internal Standard Correction | With this compound Correction |
| Matrix Effect (%) | 85% (Ion Suppression) | 98% |
| Recovery (%) | 92% | 99% |
| Overall Process Efficiency (%) | 78.2% | 97% |
Interpretation:
-
The uncorrected data shows significant ion suppression (matrix effect < 100%) and a slightly lower recovery.
-
The use of this compound effectively compensates for both the matrix effect and any loss during extraction, bringing the values close to 100%, which indicates a robust and reliable method.
Conclusion
The robustness of an analytical method is a critical attribute that ensures the reliability and reproducibility of quantitative data. For the analysis of monoolein in complex biological matrices, the use of a stable isotope-labeled internal standard, specifically this compound, is highly recommended. As demonstrated by the representative data and established experimental protocols, this compound provides superior performance in compensating for analytical variability, particularly matrix effects, when compared to other types of internal standards. By implementing rigorous robustness testing during method development and validation, researchers can have high confidence in the accuracy and precision of their results, which is essential for advancing drug development and scientific research.
References
- 1. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.bfr-meal-studie.de [m.bfr-meal-studie.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Performance of Monoolein-d7 in Shotgun Lipidomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of shotgun lipidomics, the precise and accurate quantification of individual lipid species is paramount. This guide provides a comprehensive comparison of the performance characteristics of monoolein-d7, a deuterated internal standard, against other common alternatives for the quantification of monoacylglycerols (MGs). The information presented herein is intended to assist researchers in making informed decisions for their analytical workflows.
Introduction to Internal Standards in Shotgun Lipidomics
Shotgun lipidomics is a powerful high-throughput technique for the global analysis of lipids directly from biological extracts.[1] A key element for achieving accurate quantification in this methodology is the use of internal standards.[2] These are compounds of known concentration, added to a sample at an early stage of preparation, that mimic the behavior of the analyte of interest throughout the analytical process.[2] By comparing the signal intensity of the endogenous lipid to that of its corresponding internal standard, variations arising from sample extraction, processing, and instrument response can be effectively normalized.[3]
The ideal internal standard should be chemically similar to the analyte but distinguishable by the mass spectrometer. Two primary categories of internal standards are commonly employed for lipidomics:
-
Stable Isotope-Labeled (Deuterated) Internal Standards: These are considered the gold standard. They are chemically identical to their endogenous counterparts, with the only difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium for hydrogen). This ensures they co-elute chromatographically and have nearly identical ionization efficiencies, while being easily differentiated by their mass-to-charge ratio (m/z).[4] this compound falls into this category.
-
Odd-Chain or Structurally Dissimilar Internal Standards: These standards have a different fatty acid chain length (often an odd number of carbons) or a different head group compared to the endogenous lipids. While they can correct for some variability, their chemical and physical properties may differ significantly from the analytes, potentially leading to less accurate quantification.[5]
This compound: A Deuterated Internal Standard for Monoacylglycerol Analysis
This compound (1-oleoyl(d7)-rac-glycerol) is a deuterated form of monoolein, a common monoacylglycerol in biological systems. Its use as an internal standard is predicated on the principle of stable isotope dilution mass spectrometry, which offers the highest level of accuracy for quantification.
Performance Characteristics
Table 1: Comparison of Internal Standard Performance Characteristics for Monoacylglycerol Quantification
| Performance Metric | This compound (Deuterated) | Odd-Chain Monoacylglycerol (e.g., 17:1 MG) |
| Chemical & Physical Similarity | Virtually identical to endogenous monoolein, ensuring similar extraction recovery and ionization efficiency.[4] | Differences in acyl chain length can lead to variations in extraction efficiency and ionization response compared to endogenous MGs.[5] |
| Accuracy & Precision | High accuracy and precision due to co-elution and similar ionization behavior with the analyte.[4] | May introduce bias in quantification due to differing physicochemical properties. |
| Linearity | Expected to exhibit a wide linear dynamic range, similar to the endogenous analyte. | A strong linear correlation has been demonstrated for odd-chain MGs at low concentrations (<10 pmol/µL). |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Expected to have low LOD and LOQ values, enabling the quantification of low-abundance monoacylglycerols. For a similar deuterated standard, 18:1 (d7) CE, an LOD of 0.47 µg/ml and an LOQ of 2.82 µg/ml have been reported, although this is for a different lipid class.[6] | Specific LOD/LOQ values for odd-chain MG standards in shotgun lipidomics are not readily available but are expected to be in the low µg/ml to ng/ml range. |
| Potential for Isotopic Overlap | Minimal risk, as the mass difference of 7 Da is significant. | No isotopic overlap with even-chain endogenous MGs. |
| Commercial Availability | Readily available from suppliers like Avanti Polar Lipids. | Also commercially available. |
Experimental Workflow and Protocols
The following section outlines a typical experimental workflow for the quantification of monoacylglycerols using this compound as an internal standard in a shotgun lipidomics experiment.
Experimental Workflow Diagram
Caption: Shotgun lipidomics workflow for monoacylglycerol quantification.
Key Experimental Protocols
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: A known amount of this compound (e.g., from a stock solution in chloroform) is added to the biological sample (e.g., tissue homogenate, plasma, or cell pellet) before lipid extraction. The amount of internal standard added should be chosen to be within the linear range of the instrument's response and comparable to the expected concentration of the endogenous monoacylglycerols.
-
Lipid Extraction: A common method for lipid extraction is the Bligh and Dyer method or a modification thereof. This involves a two-phase extraction using a mixture of chloroform, methanol, and water to separate the lipids into the organic phase.
2. Mass Spectrometry Analysis:
-
Direct Infusion: The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol/chloroform with a small amount of ammonium acetate to promote ionization) and infused directly into the mass spectrometer's ion source using a syringe pump. This ensures a constant flow rate and stable ion generation.
-
MS/MS Analysis: To specifically detect monoacylglycerols, a precursor ion scan or neutral loss scan can be employed. For monoacylglycerols, a characteristic neutral loss of the glycerol headgroup is often observed. The mass spectrometer is set to detect the m/z of the endogenous monoolein and the m/z of the this compound.
3. Data Analysis and Quantification:
-
Peak Integration: The peak areas of the endogenous monoolein and the this compound internal standard are integrated from the resulting mass spectrum.
-
Ratio Calculation: The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is calculated.
-
Quantification: A calibration curve is typically generated using a series of known concentrations of the non-deuterated monoolein standard spiked with a constant concentration of this compound. The concentration of the endogenous monoolein in the sample is then determined by interpolating its peak area ratio onto the calibration curve.
Logical Relationship of Quantification
Caption: Logic of quantification using an internal standard.
Conclusion
This compound stands as a robust and reliable internal standard for the quantification of monoacylglycerols in shotgun lipidomics. Its chemical identity to the endogenous analyte ensures the most accurate correction for experimental variability, leading to high-quality, reproducible data. While odd-chain monoacylglycerols offer a viable alternative, deuterated standards like this compound are generally preferred for achieving the highest level of confidence in quantitative lipidomic studies. The choice of internal standard should ultimately be guided by the specific requirements of the research question, including the desired level of accuracy and the availability of standards.
References
- 1. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Monoolein-d7 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including those not classified as hazardous, is fundamental to maintaining a safe and compliant work environment. Monoolein-d7, a deuterated form of a common monoglyceride, is not classified as a hazardous substance according to available Safety Data Sheets (SDS). However, its disposal must be conducted in a structured and informed manner, consistent with institutional and regulatory guidelines for non-hazardous chemical waste.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. While not classified as hazardous, direct contact with skin or eyes should be avoided. In the event of a spill, small quantities can be wiped up with an absorbent cloth. For larger spills, the material should be covered with an inert absorbent material, such as sand or earth, and then collected into a suitable container for disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for Monoolein, which is chemically analogous to this compound for the purposes of physical handling and safety.
| Property | Value | Source |
| Molecular Weight | 356.5 g/mol | [1] |
| Melting Point | -42 °C | [2] |
| Boiling Point | 115 °C | [2] |
| Flash Point | 17 °C (63 °F) | [2] |
| Intraperitoneal LD50 (mouse) | 3,100 µg/kg | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow the established procedures for non-hazardous chemical waste at your institution. It is imperative to segregate non-hazardous waste from hazardous waste to ensure proper handling and to avoid unnecessary disposal costs.
1. Waste Collection and Segregation:
- Collect waste this compound, including any contaminated absorbent materials from spills, in a designated, leak-proof container.
- Ensure this container is clearly labeled as "Non-Hazardous Waste: this compound".
- Do not mix this compound waste with hazardous chemical waste streams such as solvents, acids, or bases.
2. Consultation with Institutional EHS:
- Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous waste disposal.
- Some institutions may permit the disposal of small quantities of non-hazardous, water-insoluble solids in the regular trash, provided they are securely contained and labeled.
- Liquid non-hazardous waste may have specific protocols and should not be disposed of down the drain without explicit EHS approval.
3. Packaging for Disposal:
- If approved for solid waste disposal, place the sealed container of this compound waste into a sturdy, secondary container, such as a cardboard box.
- Clearly label the outer container as "Non-Hazardous Laboratory Waste" and specify the contents.
4. Final Disposal:
- Laboratory personnel should transport the packaged waste to the designated collection area for non-hazardous materials, as directed by your institution's EHS.
- Do not leave chemical waste, even if non-hazardous, in regular laboratory trash cans to be handled by custodial staff.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
